1,3-Dichloro-2-iodo-5-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dichloro-2-iodo-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBEIIBODDDEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60886509 | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60886509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62778-19-2 | |
| Record name | 1,3-Dichloro-2-iodo-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62778-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062778192 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,3-dichloro-2-iodo-5-nitro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dichloro-4-iodonitrobenzene | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene, a valuable intermediate in the development of pharmaceuticals, agrochemicals, and novel organic materials.[1] Due to the absence of a single, comprehensive published procedure, this document outlines a proposed multi-step synthetic pathway. This pathway is constructed from established and analogous reactions found in peer-reviewed literature and patents. The synthesis commences with the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by a proposed regioselective iodination, and concludes with a deamination via a Sandmeyer-type reaction. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the practical application of this synthesis.
Introduction
This compound (CAS No. 62778-19-2) is a highly functionalized aromatic compound.[1] Its unique substitution pattern, featuring two chloro, one iodo, and one nitro group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and chloro substituents, combined with the reactivity of the iodo group in cross-coupling reactions, allows for its use in the construction of complex molecular architectures. This guide details a feasible synthetic route to this compound, addressing a gap in currently available procedural literature.
Proposed Synthetic Pathway
The proposed synthesis of this compound is a three-step process starting from p-nitroaniline. The overall workflow is illustrated in the diagram below.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline
This procedure is adapted from established methods for the dichlorination of p-nitroaniline.[2]
Materials:
-
p-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Potassium Chlorate (KClO3)
-
Water
-
Ethanol
-
Glacial Acetic Acid (for recrystallization)
Procedure:
-
In a suitable reaction flask, dissolve 28 g of p-nitroaniline in 250 ml of concentrated hydrochloric acid with warming to 50 °C.
-
Separately, prepare a solution of 16.4 g of potassium chlorate in 350 ml of water.
-
Gradually add the potassium chlorate solution to the p-nitroaniline solution from a dropping funnel at approximately 25 °C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
The precipitate of 2,6-dichloro-4-nitroaniline is then collected by filtration.
-
Wash the collected solid thoroughly with water, followed by a small amount of ethanol.
-
The crude product can be purified by recrystallization from glacial acetic acid or a mixture of acetic acid and ethanol.
Expected Yield: Approximately 87%.[2]
Step 2: Synthesis of 3-Iodo-2,6-dichloro-4-nitroaniline (Proposed)
Materials:
-
2,6-Dichloro-4-nitroaniline
-
Ethanol
-
Iodine (I2)
-
Silver Sulfate (Ag2SO4)
-
Dichloromethane
-
5% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na2SO4)
Procedure:
-
To a mixture of iodine (1 molar equivalent) and silver sulfate (1 molar equivalent) in ethanol, add 2,6-dichloro-4-nitroaniline (1 molar equivalent) at room temperature.
-
Stir the mixture for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solid precipitate by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a 5% aqueous NaOH solution, followed by water.
-
Dry the organic layer over sodium sulfate and evaporate the solvent to yield the crude product.
-
Purification may be achieved by column chromatography or recrystallization.
Step 3: Synthesis of this compound
This procedure is based on the deamination of 2,6-dichloro-4-nitroaniline and is adapted for the iodinated intermediate.[4]
Materials:
-
3-Iodo-2,6-dichloro-4-nitroaniline
-
Isopropanol
-
65% Nitric Acid (HNO3)
-
Sodium Nitrite (NaNO2)
-
Water
Procedure:
-
Introduce the crude 3-iodo-2,6-dichloro-4-nitroaniline into a reaction vessel containing isopropanol.
-
Add 65% nitric acid to the mixture.
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution to the reaction mixture at 50 °C.
-
After the reaction is complete, cool the mixture and add water.
-
Filter the resulting precipitate to collect the crude this compound.
-
The crude product can be purified by recrystallization.
Quantitative Data
The following table summarizes the available quantitative data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity |
| p-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Yellow solid | - |
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | 185-188[2] | Lemon-yellow needles[2] | - |
| This compound | C₆H₂Cl₂INO₂ | 317.89[1] | 152.0-154.0 | Light orange to yellow to green powder/crystal | >99.0% (GC) |
Safety Precautions
This synthesis involves the use of hazardous materials, including corrosive acids, oxidizing agents, and toxic organic compounds. Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This technical guide provides a comprehensive, albeit partially proposed, synthetic route for this compound. By leveraging established protocols for the synthesis of the key intermediate, 2,6-dichloro-4-nitroaniline, and its subsequent deamination, a plausible pathway to the target molecule is outlined. The proposed iodination step, based on analogous reactions, will require experimental validation to confirm its efficacy and regioselectivity. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the exploration of new chemical entities derived from this versatile building block.
References
In-Depth Technical Guide: 1,3-Dichloro-2-iodo-5-nitrobenzene (CAS No. 62778-19-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodo-5-nitrobenzene is a halogenated nitroaromatic compound with the CAS number 62778-19-2. Its distinct substitution pattern, featuring electron-withdrawing chloro and nitro groups alongside a reactive iodo group, makes it a valuable intermediate in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential, though currently undocumented, biological significance, drawing parallels from structurally related compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62778-19-2 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₂INO₂ | [1][2] |
| Molecular Weight | 317.90 g/mol | [1][2] |
| Appearance | Light orange to yellow to green powder/crystal | [1] |
| Purity | >99.0% (GC) | [1] |
| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | [4] |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the diazotization of weakly basic anilines and subsequent iodination.[5] Researchers should exercise caution and optimize conditions as necessary.
Materials:
-
2,6-dichloro-4-nitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Urea
-
Sodium Bisulfite (NaHSO₃)
-
Ice
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane or Diethyl ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Beakers
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 2,6-dichloro-4-nitroaniline in concentrated sulfuric acid, maintaining the temperature below 20°C.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite in concentrated sulfuric acid dropwise via a dropping funnel. The temperature must be strictly maintained between 0-5°C to prevent decomposition of the diazonium salt.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at 0-5°C to ensure complete diazotization.
-
-
Iodination:
-
In a separate large beaker, prepare a solution of potassium iodide in water and cool it in an ice bath.
-
Slowly and carefully pour the cold diazonium salt solution into the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat it (e.g., in a water bath at 50-60°C) until the evolution of nitrogen ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If any free iodine is present (indicated by a brown color), add a small amount of sodium bisulfite solution until the color disappears.
-
The solid product can be collected by vacuum filtration using a Büchner funnel. Wash the crude product with cold water.
-
Alternatively, the product can be extracted from the aqueous mixture using an appropriate organic solvent.
-
Wash the organic layer sequentially with water, a dilute sodium bisulfite solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
-
Potential Applications in Drug Development and Research
This compound serves as a versatile building block in medicinal chemistry and materials science. The presence of three distinct functional groups at specific positions on the benzene ring allows for regioselective modifications, making it a valuable starting material for the synthesis of more complex molecules with potential biological activity.
Biological Activity and Signaling Pathways (Inferred)
As of the current literature survey, there are no specific studies detailing the biological activity or the interaction of this compound with any signaling pathways. However, based on the known effects of structurally similar dichloronitrobenzene isomers, some potential biological activities can be inferred.
Several dichloronitrobenzene isomers have been shown to exhibit toxicity, including genotoxicity and the ability to induce methemoglobinemia.[6][7][8][9] These effects are often attributed to the metabolic activation of the nitro group and the potential for the molecule to act as an electrophile.
Given the structural similarities, it is plausible that this compound could exhibit similar toxicological properties. Researchers investigating this compound should consider assays for cytotoxicity, genotoxicity, and effects on hematological parameters.
Hypothetical Experimental Workflow for Biological Evaluation
Caption: A workflow for the biological evaluation of the compound.
Safety Information
Based on data for similar compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant potential for use in the synthesis of novel compounds in the fields of drug discovery and materials science. While its biological activity remains to be elucidated, the known effects of related dichloronitrobenzene isomers suggest that it may possess interesting and potentially toxicological properties. The proposed synthetic protocol provides a starting point for its preparation, and the hypothetical biological evaluation workflow outlines a path for future research into its mechanism of action and potential therapeutic or toxicological relevance.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 62778-19-2|this compound|BLD Pharm [bldpharm.com]
- 3. chembk.com [chembk.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. 3,4-Dichloronitrobenzene (99-54-7) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
physical and chemical properties of 1,3-dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of the aromatic compound 1,3-dichloro-2-iodo-5-nitrobenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The document details the compound's structural and physicochemical characteristics, outlines a putative synthetic route and analytical methodologies, and presents this information in a clear, structured format. While this compound holds potential as a versatile chemical intermediate, public domain information regarding its specific biological activity or involvement in signaling pathways is not currently available.
Core Physical and Chemical Properties
This compound is a poly-substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, an iodine atom, and a nitro group. These substituents significantly influence its reactivity and physical properties.
Structural Information
-
IUPAC Name: this compound
-
Synonyms: 3,5-Dichloro-4-iodonitrobenzene
-
CAS Number: 62778-19-2
-
Molecular Formula: C₆H₂Cl₂INO₂[1]
-
Canonical SMILES: C1=C(C(=C(C=C1Cl)I)Cl)--INVALID-LINK--[O-]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 317.90 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 152.0 - 154.0 °C | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| Purity | >99.0% (by GC) |
Spectral Data
Spectroscopic data is crucial for the structural elucidation and confirmation of chemical compounds. While specific spectral data points for this compound are not publicly available, the existence of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra has been noted. Researchers requiring detailed spectral analysis would likely need to acquire this data experimentally or through subscription-based spectral databases.
-
¹H NMR & ¹³C NMR: The aromatic region of the proton NMR spectrum is expected to show signals corresponding to the two protons on the benzene ring. The carbon NMR spectrum would display signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing and donating effects of the substituents.
-
FTIR: The infrared spectrum would be expected to show characteristic absorption bands for the C-Cl, C-I, C-N, and N-O bonds, as well as aromatic C-H and C=C stretching vibrations.
Experimental Protocols
Detailed and validated experimental protocols for the synthesis and analysis of this compound are not explicitly available in the reviewed literature. However, based on established organic chemistry principles for similar halogenated nitroaromatic compounds, plausible methodologies can be proposed.
Proposed Synthesis Protocol: Nitration of 2,6-dichloroiodobenzene
The synthesis of this compound can likely be achieved through the electrophilic nitration of 2,6-dichloroiodobenzene. The directing effects of the substituents on the starting material would favor the introduction of the nitro group at the desired position.
Disclaimer: The following is a generalized, hypothetical protocol and would require optimization and validation in a laboratory setting.
Materials:
-
2,6-dichloroiodobenzene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Solvent for recrystallization (e.g., ethanol or methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2,6-dichloroiodobenzene to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2,6-dichloroiodobenzene, maintaining the reaction temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent to yield this compound.
Proposed Analytical Protocol: Purity and Structural Confirmation
The purity and structure of the synthesized this compound can be assessed using standard analytical techniques.
Methods:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the compound and confirm its molecular weight. A suitable GC method would involve a capillary column (e.g., DB-5) and a temperature gradient to ensure the separation of the product from any starting materials or byproducts. The mass spectrometer would provide the mass-to-charge ratio of the molecular ion, confirming the compound's identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is another effective method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water would likely provide good separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of the key functional groups in the molecule.
Biological Activity and Signaling Pathways
Extensive searches of the public scientific literature and patent databases did not yield any specific information regarding the biological activity of this compound or its involvement in any signaling pathways. While it is stated to be used as an intermediate in the synthesis of pharmaceuticals, no concrete examples of final drug molecules derived from this specific compound were found. Its potential utility in drug development likely stems from its nature as a highly functionalized scaffold, allowing for diverse chemical modifications to explore structure-activity relationships.
Visualizations
As no specific signaling pathways involving this compound have been identified, the following diagrams illustrate the logical workflows for its synthesis and analysis, as described in the experimental protocols section.
Caption: Proposed synthetic workflow for this compound.
Caption: Analytical workflow for purity and structural confirmation.
Safety Information
This compound is classified as harmful if swallowed (H302). Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a well-defined chemical entity with established basic physical properties. While it serves as a potential building block in synthetic chemistry, particularly for the development of novel compounds with potential biological activity, its own biological profile remains uncharacterized in the public domain. The provided hypothetical experimental protocols offer a starting point for researchers interested in working with this compound. Further investigation is required to elucidate its full range of physical, chemical, and biological properties.
References
An In-depth Technical Guide to 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 1,3-dichloro-2-iodo-5-nitrobenzene. While direct experimental data on the biological activity of this specific compound is limited in publicly accessible literature, this document extrapolates potential toxicological considerations based on related dichloronitrobenzene isomers. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed methodologies and structured data to facilitate further investigation and application of this compound.
Molecular Structure and Properties
This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₂Cl₂INO₂. Its structure consists of a benzene ring substituted with two chlorine atoms at positions 1 and 3, an iodine atom at position 2, and a nitro group at position 5.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | |
| CAS Number | 62778-19-2 | |
| Molecular Formula | C₆H₂Cl₂INO₂ | [1] |
| Molecular Weight | 317.89 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 152.0 - 154.0 °C | |
| SMILES | C1=C(C=C(C(=C1Cl)I)Cl)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H |
A two-dimensional representation of the molecular structure is provided below.
References
Safety and Handling of 1,3-dichloro-2-iodo-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for 1,3-dichloro-2-iodo-5-nitrobenzene (CAS RN: 62778-19-2). The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment. Note that while specific data for this compound is provided where available, information for structurally similar chemicals may be used to infer potential hazards where specific data is absent.
Chemical Identification and Physical Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 3,5-Dichloro-4-iodonitrobenzene[1] |
| CAS Number | 62778-19-2[1][2] |
| Molecular Formula | C₆H₂Cl₂INO₂[2] |
| Molecular Weight | 317.89 g/mol [2] |
| Appearance | Light orange to Yellow to Green powder to crystal[1][2] |
| Purity | >99.0% (GC)[1][2] |
| Storage Temperature | Room temperature, recommended to be stored in a cool, dark place (<15°C)[1] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][3]
GHS Classification (as per Regulation (EC) No 1272/2008): [3]
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. [3]
Hazard Pictogram: [3]
Signal Word: Warning [3]
Precautionary Statements: [1][3]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1][3]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1][3]
Toxicological Information
For the structurally related compound 1,3-dichloro-5-nitrobenzene , the following health effects have been noted: it is harmful if swallowed, causes serious eye irritation, and may cause damage to organs through prolonged or repeated exposure.[4]
Experimental Protocols
Specific experimental protocols for the safety and toxicity testing of this compound are not detailed in the available literature. However, standardized OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for such assessments. These would include:
-
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method) or OECD 420 (Fixed Dose Procedure) would likely be used. This involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a set period.
-
Skin Irritation/Corrosion: Following OECD Test Guideline 404, the substance would be applied to the shaved skin of an animal (typically a rabbit) and the site observed for erythema and edema.
-
Eye Irritation/Corrosion: OECD Test Guideline 405 involves applying the substance to the eye of an animal (again, typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva.
Safe Handling and Storage
Engineering Controls:
-
Operations should be carried out in a well-ventilated area, preferably under a local exhaust ventilation system or in a chemical fume hood to prevent the dispersion of dust.[3][5]
-
Ensure safety showers and eye wash stations are readily accessible.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear protective gloves and eye/face protection.[5] For dusty conditions, protective goggles conforming to EN 166 are recommended.[4]
-
Skin Protection: Wear protective gloves (tested according to EN 374) and protective clothing (conforming to EN 14605 or EN 13034) to avoid skin contact.[4][5]
-
Respiratory Protection: In case of dust production, a dust mask with a P2 filter or a self-contained breathing apparatus (EN 136 + EN 137) should be used.[4]
Handling Procedures:
Storage:
-
Store in a cool, dry, and well-ventilated area.[5]
-
Store away from incompatible materials such as strong oxidants and strong bases.[6]
-
Avoid exposure to light.[5]
Emergency Procedures
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice/attention.[3][5]
-
In Case of Skin Contact: Take off all contaminated clothing immediately. Rinse the skin well with water. If skin irritation occurs, get medical advice/attention.[3][5]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][5]
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1][3] Do not induce vomiting.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide extinguishers.[7] Quick-acting ABC powder, BC powder, or Class B foam extinguishers are also suitable.[4]
-
Unsuitable Extinguishing Media: Do not use a direct water jet as it may spread the fire.[4]
-
Hazardous Combustion Products: On burning, it may release toxic and corrosive gases and vapors, including nitrous vapors, hydrogen chloride, and carbon monoxide/dioxide.[4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Wear suitable protective equipment and keep unnecessary personnel away from the spill area.[5]
-
Environmental Precautions: Prevent the product from entering drains, soil, or water systems.[4][5]
-
Containment and Cleaning Up: For solid spills, sweep up the substance into a covered container.[6] If appropriate, moisten first to prevent dusting.[6] Collect the spilled material and place it in a suitable container for disposal.
Disposal Considerations
Disposal of this compound and its containers must be done in accordance with local, regional, and national regulations.[4] It should be disposed of via a licensed waste disposal contractor.
Visualized Workflows
The following diagrams illustrate key logical workflows for handling and emergency response.
Caption: Risk Assessment and Control Workflow for Handling this compound.
Caption: Emergency Response Workflow for Accidental Exposure to this compound.
References
- 1. This compound | 62778-19-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aarti-industries.com [aarti-industries.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
An In-Depth Technical Guide to the Hazards of 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and potential hazards associated with 1,3-dichloro-2-iodo-5-nitrobenzene (CAS No. 62778-19-2). Due to the limited availability of specific toxicological data for this compound, this guide employs a read-across approach, leveraging data from structurally similar halogenated nitroaromatic compounds to assess potential risks. This document is intended for researchers, scientists, and drug development professionals to promote safe handling, storage, and disposal of this chemical. It includes a summary of physicochemical properties, hazard classifications, potential mechanisms of toxicity, and detailed experimental protocols for hazard assessment.
Introduction
This compound is a halogenated nitroaromatic compound.[1][2] Halogenated nitroaromatic compounds are a class of chemicals widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[3] The presence of both halogen and nitro functional groups on the benzene ring suggests potential for biological activity and associated toxicity. The electron-withdrawing nature of the nitro group, combined with the lipophilicity imparted by the halogens, can influence the compound's absorption, metabolism, and interaction with biological macromolecules.[3] This guide aims to consolidate the available safety information and provide a framework for a thorough hazard assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for predicting its environmental fate, potential for absorption, and appropriate handling procedures.
| Property | Value | Reference |
| CAS Number | 62778-19-2 | [2][4] |
| Molecular Formula | C₆H₂Cl₂INO₂ | [1][2] |
| Molecular Weight | 317.90 g/mol | [1] |
| Appearance | Light orange to yellow to green powder/crystal | [2][4] |
| Melting Point | 152.0 to 154.0 °C | |
| Purity | >99.0% (GC) | [2][4] |
| Synonyms | 3,5-Dichloro-4-iodonitrobenzene | [4] |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [4]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]
-
P501: Dispose of contents/container to an approved waste disposal plant.
Due to the lack of specific data for other endpoints, a read-across approach using data from dichloronitrobenzene isomers is necessary to infer other potential hazards.
Toxicological Data (Read-Across Approach)
No specific quantitative toxicological data (e.g., LD₅₀) for this compound is readily available. Therefore, data from structurally related dichloronitrobenzene isomers are presented in Table 2 to provide an estimate of potential toxicity. The presence of an iodine atom in the target compound, in addition to the chlorine atoms, may influence its toxicity profile.
| Compound | CAS No. | Acute Oral LD₅₀ (Rat) | Acute Dermal LD₅₀ | Reference |
| 2,4-Dichloronitrobenzene | 611-06-3 | 990 mg/kg | 921 mg/kg (Rabbit) | [5] |
| 2,5-Dichloronitrobenzene | 89-61-2 | 1000 - 2503 mg/kg | >2000 mg/kg (Rat) | [6] |
| 3,4-Dichloronitrobenzene | 99-54-7 | 953 - 1500 mg/kg | Not available | [7] |
| 1-Chloro-4-nitrobenzene | 100-00-5 | 294 - 694 mg/kg | 750 - 1722 mg/kg (Rat) | [8] |
| 1-Chloro-2-nitrobenzene | 88-73-3 | 144 mg/kg | 400 mg/kg (Rabbit) | [9] |
Based on this data, it is reasonable to assume that this compound has moderate acute oral toxicity. Dermal toxicity and other endpoints such as skin and eye irritation should also be considered potential hazards.
Potential Mechanisms of Toxicity & Signaling Pathways
The toxicity of nitroaromatic compounds is often linked to their metabolic activation, leading to the generation of reactive intermediates that can cause cellular damage.
Metabolic Activation
The primary mechanism of toxicity for many nitroaromatic compounds involves the reduction of the nitro group by nitroreductase enzymes.[4][6] This process occurs in a stepwise manner, generating highly reactive nitroso and hydroxylamine intermediates. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity.[3][10] Additionally, ring oxidation can occur, further modifying the compound's reactivity.[10]
Oxidative and Nitrative Stress
The metabolic cycling of nitroaromatic compounds can lead to the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[11][12] For instance, the nitro anion radical, an early intermediate in nitroreduction, can react with molecular oxygen to generate superoxide radicals.[12] This can initiate a cascade of events leading to oxidative stress, characterized by an imbalance between the production of reactive species and the cell's ability to detoxify them. Oxidative and nitrative stress can cause damage to lipids, proteins, and DNA, contributing to cellular dysfunction and toxicity.[13][14][15][16]
Experimental Protocols for Hazard Assessment
To address the data gaps for this compound, the following standardized experimental protocols are recommended.
Workflow for Hazard Assessment
A stepwise approach to hazard assessment is recommended to minimize animal testing.
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance.[1][13][17][18][19]
-
Principle: A stepwise procedure where the substance is administered orally to a group of animals at a defined dose. The absence or presence of mortality in one step determines the dose for the next step.
-
Test Animals: Typically, young adult female rats are used.
-
Procedure:
-
Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Three animals are dosed with the starting concentration.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The outcome of the first step determines the subsequent steps:
-
If mortality is observed, the test is repeated at a lower dose level.
-
If no mortality is observed, the test is repeated at a higher dose level.
-
-
-
Endpoint: The test allows for the classification of the substance into one of five toxicity classes based on the observed mortality at different dose levels.
Acute Dermal Irritation/Corrosion (OECD 404)
This test determines the potential of a substance to cause reversible inflammatory changes to the skin.[3][5][7][11][20]
-
Principle: The substance is applied to a small area of the skin of an experimental animal, and the degree of irritation is evaluated.
-
Test Animals: Albino rabbits are the preferred species.
-
Procedure:
-
A single dose of the test substance (0.5 g for solids) is applied to a small patch of shaved skin (approximately 6 cm²).
-
The treated area is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.
-
After exposure, the residual test substance is removed.
-
The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified based on the mean scores for erythema and edema.
Acute Eye Irritation/Corrosion (OECD 405)
This test evaluates the potential of a substance to produce irritation or corrosion when applied to the eye.[10][14][18][21][22][23][24]
-
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control.
-
Test Animals: Albino rabbits are typically used.
-
Procedure:
-
A single animal is used for an initial test. 0.1 g of the solid substance is instilled into the conjunctival sac of one eye.
-
The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
If severe irritation or corrosion is not observed, the response is confirmed in up to two additional animals.
-
-
Endpoint: Lesions are scored, and the substance is classified based on the severity and reversibility of the observed eye damage.
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
This in vitro test is widely used to assess the mutagenic potential of a chemical.[25][26][27]
-
Principle: The test uses several strains of bacteria (e.g., Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.
-
Procedure:
-
The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking the essential amino acid.
-
After incubation for 48-72 hours, the number of revertant colonies is counted.
-
-
Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.
Safe Handling, Storage, and Disposal
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[25]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.
Conclusion
This compound is a chemical with known acute oral toxicity. While specific data for other toxicological endpoints are lacking, a read-across analysis of structurally similar compounds suggests the potential for other hazards, including dermal toxicity and skin/eye irritation. The general toxicological profile of nitroaromatic compounds indicates a risk of cytotoxicity and genotoxicity through metabolic activation and the induction of oxidative stress. It is imperative that this compound is handled with appropriate safety precautions in a laboratory setting. Further testing according to standardized protocols is recommended to fully characterize its hazard profile.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. The 3D‐structure, kinetics and dynamics of the E. coli nitroreductase NfsA with NADP + provide glimpses of its catalytic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. Nitroreductase - Creative Enzymes [creative-enzymes.com]
- 5. episkin.com [episkin.com]
- 6. ackerleylab.com [ackerleylab.com]
- 7. oecd.org [oecd.org]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. fishersci.com [fishersci.com]
- 10. flashpointsrl.com [flashpointsrl.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oecd.org [oecd.org]
- 14. mdpi.com [mdpi.com]
- 15. Chemical Insights into Oxidative and Nitrative Modifications of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oxidative and nitrosative stress in association with DNA damage in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. oecd.org [oecd.org]
- 20. oecd.org [oecd.org]
- 21. nucro-technics.com [nucro-technics.com]
- 22. oecd.org [oecd.org]
- 23. oecd.org [oecd.org]
- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 25. creative-bioarray.com [creative-bioarray.com]
- 26. oecd.org [oecd.org]
- 27. oecd.org [oecd.org]
Technical Guide: Solubility Profile of 1,3-dichloro-2-iodo-5-nitrobenzene
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-dichloro-2-iodo-5-nitrobenzene. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the theoretical solubility profile based on its chemical structure and outlines detailed experimental protocols for its empirical determination. This guide serves as a practical resource for researchers working with this compound, enabling them to establish its solubility in various solvents, a critical parameter for its application in pharmaceutical and chemical synthesis.
Compound Overview
This compound is a halogenated nitroaromatic compound. Its chemical structure, characterized by the presence of two chlorine atoms, an iodine atom, and a nitro group on a benzene ring, suggests it is a non-polar, hydrophobic molecule. This inherent low polarity indicates that it is likely to have poor solubility in aqueous solutions and higher solubility in organic solvents.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₆H₂Cl₂INO₂ |
| Molecular Weight | 317.89 g/mol |
| CAS Number | 62778-19-2 |
| Appearance | Light orange to yellow to green powder/crystal |
Predicted Solubility
Based on the principle of "like dissolves like," this compound is expected to be sparingly soluble in polar solvents like water and more soluble in non-polar organic solvents. The presence of the nitro group and halogen atoms contributes to some degree of polarity, but the overall nature of the substituted benzene ring is hydrophobic.
Expected Solubility Trend:
| Solvent Type | Examples | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | Low |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High |
| Non-Polar | Toluene, Hexane, Dichloromethane | High |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for various applications, from designing reaction conditions to formulation development in the pharmaceutical industry. The following are standard experimental protocols for measuring the solubility of poorly soluble compounds like this compound.
Thermodynamic Solubility (Equilibrium Method)
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium. The most common method for its determination is the Shake-Flask Method .
Principle: An excess amount of the solid compound is added to a known volume of the solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a precise volume of the desired solvent.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.
Kinetic Solubility (Non-Equilibrium Method)
Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in high-throughput screening during early drug discovery.
Principle: A concentrated stock solution of the compound is serially diluted in the aqueous buffer. The formation of a precipitate is monitored over time, usually by turbidimetry.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a microplate format, perform serial dilutions of the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Data Presentation
While specific quantitative data for this compound is not publicly available, the following tables provide a template for how experimentally determined solubility data should be presented.
Table 1: Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (µM) | Method |
| Water | - | - | Shake-Flask |
| PBS (pH 7.4) | - | - | Shake-Flask |
| Methanol | - | - | Shake-Flask |
| Ethanol | - | - | Shake-Flask |
| Acetonitrile | - | - | Shake-Flask |
| DMSO | - | - | Shake-Flask |
| Dichloromethane | - | - | Shake-Flask |
| Toluene | - | - | Shake-Flask |
| Hexane | - | - | Shake-Flask |
Table 2: Kinetic Solubility of this compound in PBS (pH 7.4)
| Parameter | Value |
| Kinetic Solubility (µM) | - |
| Method | Turbidimetry |
| Incubation Time | 2 hours |
| Temperature | 25°C |
Visualizations
The following diagrams illustrate the logical workflows for determining and characterizing the solubility of a poorly soluble compound like this compound.
Spectroscopic Analysis of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document also outlines the experimental protocols for acquiring such data and visualizes the analytical workflow and the complementary nature of these techniques.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Note: Experimental spectra for this compound are available on platforms such as SpectraBase, which may require a subscription for full access.[1][2] The data presented below is a representative compilation based on available information and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.3 - 8.5 | d | ~2.5 | H-6 |
| ~8.0 - 8.2 | d | ~2.5 | H-4 |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-5 (C-NO₂) |
| ~140 | C-1 (C-Cl) |
| ~138 | C-3 (C-Cl) |
| ~130 | C-6 (C-H) |
| ~125 | C-4 (C-H) |
| ~95 | C-2 (C-I) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1530 - 1550 | Strong | Asymmetric NO₂ stretch |
| ~1340 - 1360 | Strong | Symmetric NO₂ stretch |
| ~1560, 1450 | Medium-Strong | C=C aromatic ring stretch |
| ~800 - 900 | Strong | C-H out-of-plane bend |
| ~700 - 800 | Strong | C-Cl stretch |
| ~600 - 700 | Medium | C-I stretch |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 317/319/321 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl) |
| 287/289/291 | Medium | [M - NO]⁺ |
| 271/273/275 | Medium | [M - NO₂]⁺ |
| 190 | Low | [M - I]⁺ |
| 145 | Medium | [C₆H₂Cl₂]⁺ |
| 127 | Low | [I]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra should be acquired on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used between pulses.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of ¹³C and longer relaxation times of quaternary carbons.
IR Spectroscopy
Infrared spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. For solid samples, the thin solid film or potassium bromide (KBr) pellet method is commonly employed.
-
Thin Solid Film Method: A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride or acetone.[1] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[1] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[1] The plate is then mounted in the spectrometer for analysis.[1]
-
KBr Pellet Method: 1-2 mg of the sample is ground with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent pellet, which is subsequently analyzed.
Mass Spectrometry
Mass spectra can be acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The GC separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron ionization (EI) is a common method for this type of compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion, generating the mass spectrum.
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the logical relationship between the different techniques for structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Synergy of spectroscopic techniques for structural confirmation.
References
Commercial Suppliers and Synthetic Applications of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. Furthermore, it details a representative experimental protocol for its application in synthetic chemistry, specifically in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.
Commercial Availability
This compound (CAS No. 62778-19-2) is readily available from a number of commercial suppliers. The compound is typically offered in high purity, suitable for a range of synthetic applications. Key supplier information is summarized in the table below for ease of comparison.
| Supplier | Product Number | Purity | Available Quantities | Additional Information |
| TCI America | D1447 | >99.0% (GC) | 5 g | Also available through Fisher Scientific.[1][2] |
| MySkinRecipes | #174919 | 99% | 250 mg, 1 g | Stored at room temperature.[3] |
| BLDpharm | BD138883 | --- | Inquire | --- |
| CymitQuimica | TCI-D1447 | >99.0% (GC) | Inquire | Distributed for TCI.[4] |
| BOC Sciences | 62778-19-2 | --- | Inquire | Specializes in chemicals for drug discovery.[5] |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthetic Applications and Experimental Protocols
This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate for the creation of more complex molecules.[3] Its three distinct halogen substituents offer opportunities for selective functionalization through various cross-coupling reactions. The iodine atom is the most reactive site for oxidative addition to a palladium(0) catalyst, making it the preferred position for initial cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck couplings. This regioselectivity allows for the controlled, stepwise introduction of different substituents.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a detailed, representative protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate analogous to this compound. This reaction is a cornerstone of modern drug discovery for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2]
Reaction:
An arylboronic acid is coupled with this compound at the iodine position in the presence of a palladium catalyst and a base.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium phosphate (3.0 mmol) to the tube.
-
Evacuate the Schlenk tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling protocol described above.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Diagram: The Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Suzuki Coupling [organic-chemistry.org]
Technical Guide to the Purity Standards of 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity standards for 1,3-dichloro-2-iodo-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical synthesis. This document outlines typical purity specifications, potential impurities, and detailed analytical methodologies for quality control.
Purity Specifications
The generally accepted purity standard for this compound is a minimum of 99.0%, as determined by Gas Chromatography (GC). In addition to purity, other physical parameters are also considered critical for quality assessment.
Table 1: Typical Purity and Physical Property Specifications
| Parameter | Specification | Analysis Method |
| Purity | ≥ 99.0% | Gas Chromatography (GC) |
| Appearance | Light orange to yellow to green powder or crystals | Visual Inspection |
| Melting Point | 152.0 - 154.0 °C | Capillary Melting Point |
Potential Impurities
Understanding the synthetic route of this compound is crucial for identifying potential impurities. A plausible synthetic pathway involves the nitration of 1,3-dichloro-2-iodobenzene or the iodination of 1,3-dichloro-5-nitrobenzene. Based on these routes, potential impurities can be categorized as starting materials, intermediates, by-products, and isomers.
Table 2: Potential Impurities in this compound
| Impurity Category | Potential Compounds |
| Starting Materials | 1,3-Dichlorobenzene, 1,3-Dichloro-5-nitrobenzene, Iodine |
| Intermediates | 1,3-Dichloro-2-iodobenzene |
| By-products | Isomers of dichloronitrobenzene, Isomers of dichloroiodobenzene, Poly-iodinated species, De-iodinated species (1,3-dichloro-5-nitrobenzene) |
| Isomeric Impurities | Other positional isomers of this compound |
The presence of isomeric impurities is of particular concern as they may have different toxicological profiles and reactivity, potentially impacting the safety and efficacy of the final drug product.[1]
Analytical Methodologies for Purity Determination
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound and quantifying potential impurities.
Gas Chromatography (GC)
GC is the most commonly cited method for purity analysis of this compound due to its volatility and thermal stability.[1] A GC system equipped with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD) for enhanced sensitivity to halogenated compounds is recommended. For definitive identification of impurities, a Mass Spectrometer (MS) detector is invaluable.
Experimental Protocol: Gas Chromatography (GC-FID/MS)
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A capillary column suitable for separating aromatic compounds, such as a 30 m x 0.25 mm ID column with a 0.25 µm film of 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Detector Temperature:
-
FID: 300 °C.
-
MS Transfer Line: 280 °C.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetone, dichloromethane) to a concentration of approximately 1 mg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that may not be sufficiently volatile or thermally stable for GC. A reversed-phase HPLC method with UV detection is a common approach for analyzing nitroaromatic compounds.[2][3]
Experimental Protocol: High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: An HPLC system with a quaternary or binary pump, a UV-Vis detector, and a column thermostat.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typically effective.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B.
-
Linearly increase to 95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial composition) or a compatible solvent to a concentration of approximately 0.5 mg/mL.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a batch of this compound.
Conclusion
Ensuring the high purity of this compound is essential for its successful application in the development of pharmaceuticals and other fine chemicals. This guide provides a framework for establishing robust quality control procedures, including clear specifications, an understanding of potential impurities, and detailed analytical methods for their detection and quantification. The implementation of these standards will contribute to the consistent quality and safety of the final products.
References
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Dichloro-2-iodo-5-nitrobenzene in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodo-5-nitrobenzene is a versatile synthetic intermediate, particularly valuable in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of three distinct halogen atoms, each with differential reactivity, allows for selective and sequential functionalization of the benzene ring. The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl, making the iodine atom at the C2 position the most facile leaving group.[1][2] This inherent selectivity enables the targeted synthesis of complex, polysubstituted aromatic compounds, which are key scaffolds in medicinal chemistry and materials science. The electron-withdrawing nitro group at the C5 position further influences the electronic properties of the ring, enhancing its reactivity in cross-coupling reactions.
These application notes provide detailed protocols for the selective mono-arylation of this compound at the C2 position via a Suzuki-Miyaura coupling reaction. The protocols are based on established methodologies for similar polyhalogenated aromatic compounds and are intended to serve as a robust starting point for synthetic applications.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic moiety from the boron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.[2][3]
In the case of this compound, the initial oxidative addition of the palladium(0) catalyst is expected to occur exclusively at the carbon-iodine bond due to its lower bond dissociation energy compared to the carbon-chlorine bonds. This high regioselectivity allows for the precise introduction of an aryl or heteroaryl group at the C2 position, leaving the two chlorine atoms available for subsequent downstream transformations.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the mono-arylation of this compound with various arylboronic acids. The data is illustrative and based on analogous reactions reported in the literature for structurally similar polyhalogenated nitroaromatics. Optimization may be required to achieve the desired outcomes for specific substrates.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8 | 90-98 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | THF/H₂O | 70 | 12 | 88-96 |
| 5 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 10 | 82-92 |
Experimental Protocols
General Procedure for Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes a general method for the selective coupling of an arylboronic acid at the C2-iodo position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, THF)
-
Degassed water or aqueous base solution
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate/oil bath
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed organic solvent (e.g., Toluene, 8 mL) and degassed water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-1,3-dichloro-5-nitrobenzene derivative.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for 1,3-Dichloro-2-iodo-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodo-5-nitrobenzene is a versatile tri-substituted aromatic compound that serves as a valuable building block in modern organic synthesis. Its utility stems from the differential reactivity of its three distinct functional groups: an iodine atom, two chlorine atoms, and a nitro group. This arrangement allows for a series of selective and regiocontrolled transformations, making it an ideal starting material for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the nitro group and the two chlorine atoms activates the ring for certain reactions, while the inherent reactivity differences between the carbon-halogen bonds (C-I > C-Cl) enable sequential functionalization through palladium-catalyzed cross-coupling reactions.
This document provides detailed application notes on the key synthetic transformations of this compound, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data summaries, and diagrams of reaction workflows and a relevant biological signaling pathway are presented to guide researchers in leveraging this building block for the synthesis of novel compounds, such as kinase inhibitors.
Key Applications and Reactivity
The primary synthetic value of this compound lies in the chemoselective functionalization of its carbon-halogen bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the more stable carbon-chlorine bonds. This reactivity difference is the cornerstone of its application as a building block, allowing for the initial selective modification at the 2-position.
Key Functionalization Strategies:
-
Suzuki-Miyaura Coupling: Introduction of aryl or vinyl substituents at the 2-position.
-
Sonogashira Coupling: Installation of alkyne moieties at the 2-position.
-
Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond at the 2-position.
Following the initial reaction at the iodo-position, the less reactive chloro-substituents can be targeted for further functionalization, often requiring more forcing reaction conditions or specialized catalyst systems. The nitro group can be readily reduced to an aniline, providing another site for diversification, or it can be used to modulate the electronic properties of the final molecule.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the key cross-coupling reactions of this compound. These data are compiled from analogous reactions on similar substrates and are intended to serve as a guideline for experimental design.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. 70-90 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. 75-95 |
| 3 | This compound | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Est. 70-85 |
| 4 | 2,6-Dichloroquinoxaline | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 75[1] |
| 5 | 2,6-Dichloroquinoxaline | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | THF | 90 | 8 | 70[1] |
*Yields are estimated based on typical Suzuki-Miyaura couplings of iodo-nitroaromatics.
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | RT | 8 | Est. 75-95 |
| 2 | This compound | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | RT | 8 | Est. 80-98 |
| 3 | This compound | 1-Heptyne | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | RT | 10 | Est. 70-90 |
| 4 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | 100 | 10 | 95[2] |
| 5 | 2,4-Dichloroiodobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | - | RT | < 2 | High |
*Yields are estimated based on typical Sonogashira couplings of iodo-nitroaromatics.
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | Cs₂CO₃ | Toluene | 110 | 12 | Est. 60-85 |
| 2 | This compound | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | Est. 65-90 |
| 3 | This compound | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 100 | 16 | Est. 70-92 |
| 4 | 2-Bromo-13α-estrone 3-benzyl ether | Aniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 | 0.17 | 94[3] |
| 5 | 2-Bromo-13α-estrone 3-benzyl ether | 4-Nitroaniline | Pd(OAc)₂ (10) | XPhos (10) | KOtBu | Toluene | 100 | 0.17 | 99[3] |
*Yields are estimated based on typical Buchwald-Hartwig aminations of iodo-nitroaromatics.
Experimental Protocols
Note: The following protocols are generalized procedures adapted from literature for structurally similar compounds. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal yields for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Suzuki-Miyaura Coupling at the C-2 Position
This protocol describes the selective coupling of an arylboronic acid at the C-2 iodo position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 mmol)
-
Toluene (8 mL, degassed)
-
Ethanol (2 mL, degassed)
-
Water (1 mL, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1,3-dichloro-5-nitrobenzene.
Protocol 2: Sonogashira Coupling at the C-2 Position
This protocol outlines the coupling of a terminal alkyne at the C-2 iodo position.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Anhydrous and degassed triethylamine (Et₃N) (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous and degassed triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-alkynyl-1,3-dichloro-5-nitrobenzene.
Protocol 3: Buchwald-Hartwig Amination at the C-2 Position
This protocol describes the amination of this compound at the C-2 position.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)
-
Xantphos (0.08 mmol, 8 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous and degassed toluene or dioxane (5 mL)
Procedure:
-
In a glovebox, combine this compound, the desired amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a reaction vessel.
-
Add anhydrous and degassed toluene or dioxane.
-
Seal the reaction vessel and heat to 100-120 °C for 12-24 hours, monitoring the reaction progress by LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 2-amino-1,3-dichloro-5-nitrobenzene derivative.
Visualizations
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
VEGFR-2 Signaling Pathway
The synthesis of kinase inhibitors is a significant application of functionalized nitroaromatic compounds. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis.[4][5] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.[6]
Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This activation initiates several downstream signaling cascades that regulate cell proliferation, survival, migration, and permeability.[2][4]
Caption: Simplified VEGFR-2 signaling pathway in endothelial cells.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex aromatic compounds. The predictable and selective reactivity of its halogen atoms under palladium-catalyzed cross-coupling conditions allows for a modular and efficient approach to novel molecular architectures. The protocols and data provided herein serve as a comprehensive guide for researchers to explore the synthetic potential of this compound, particularly in the development of biologically active molecules such as kinase inhibitors targeting pathways like VEGFR-2. Further exploration and optimization of reaction conditions will undoubtedly expand the utility of this building block in organic and medicinal chemistry.
References
- 1. scribd.com [scribd.com]
- 2. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. mdpi.com [mdpi.com]
- 6. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving 1,3-dichloro-2-iodo-5-nitrobenzene. This trifunctionalized benzene derivative offers a versatile platform for the synthesis of complex, polysubstituted aromatic compounds, which are valuable intermediates in pharmaceutical and materials science research. The presence of three distinct halogen atoms (I, Cl, Cl) at electronically and sterically different positions allows for regioselective functionalization, primarily targeting the highly reactive C-I bond.
Introduction to Cross-Coupling with this compound
Palladium-catalyzed cross-coupling reactions are powerful methodologies for the formation of carbon-carbon and carbon-heteroatom bonds.[1] For this compound, the reactivity of the C-X bond towards oxidative addition to a palladium(0) center follows the general trend: C-I > C-Br > C-Cl.[2] This inherent reactivity difference allows for selective coupling at the C-2 position (iodo) while leaving the two chloro substituents intact for potential subsequent transformations. The electron-withdrawing nitro group at the C-5 position further activates the aryl halide towards oxidative addition.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Key Applications
The functionalization of this compound via these methods can lead to a diverse array of molecular scaffolds. For instance, Suzuki-Miyaura coupling introduces aryl or vinyl substituents, Heck coupling appends olefinic moieties, Sonogashira coupling installs alkyne groups, and Buchwald-Hartwig amination forms carbon-nitrogen bonds. These transformations are instrumental in the synthesis of novel drug candidates, organic electronic materials, and complex molecular probes.
Data Presentation
The following tables summarize hypothetical quantitative data for the selective cross-coupling at the C-I position of this compound. These values are for illustrative purposes to provide a comparative overview of potential reaction efficiencies under various conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (2) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 8 | 92 |
| 3 | PdCl₂(dppf) (2) | - | Cs₂CO₃ | THF | 80 | 16 | 88 |
Table 2: Heck Reaction of this compound with Styrene
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 12 | 78 |
| 2 | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 120 | 10 | 82 |
| 3 | Herrmann's Catalyst (1) | - | K₂CO₃ | NMP | 110 | 8 | 85 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | Toluene | 70 | 8 | 88 |
| 3 | Pd(PPh₃)₄ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | 92 |
Table 4: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 89 |
| 2 | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 110 | 16 | 85 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 10 | 91 |
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Reagents should be of high purity.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1,3-dichloro-5-nitro-2-phenylbenzene.
Materials:
-
This compound (1.0 mmol, 337.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 636.8 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Heck Reaction
This protocol details the synthesis of (E)-1,3-dichloro-5-nitro-2-styrylbenzene.
Materials:
-
This compound (1.0 mmol, 337.9 mg)
-
Styrene (1.5 mmol, 173 µL)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N, 2.0 mmol, 279 µL)
-
Anhydrous N,N-dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF, triethylamine, and styrene via syringe.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography to yield the product.
Protocol 3: Sonogashira Coupling
This protocol outlines the synthesis of 1,3-dichloro-5-nitro-2-(phenylethynyl)benzene.
Materials:
-
This compound (1.0 mmol, 337.9 mg)
-
Phenylacetylene (1.2 mmol, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 14.0 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Evacuate and backfill with argon.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise with stirring.
-
Heat the reaction mixture to 60 °C for 6 hours.
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the synthesis of 4-(2,6-dichloro-4-nitrophenyl)morpholine.
Materials:
-
This compound (1.0 mmol, 337.9 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg)
-
XPhos (0.04 mmol, 19.1 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add this compound.
-
Remove the tube from the glovebox, add anhydrous toluene followed by morpholine.
-
Seal the tube and heat the mixture at 100 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Heck reaction.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1,3-Dichloro-2-iodo-5-nitrobenzene with Organoboron Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications. 1,3-Dichloro-2-iodo-5-nitrobenzene is a versatile building block possessing three distinct halogen atoms with differential reactivity. The carbon-iodine bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bonds. This reactivity difference allows for the regioselective formation of a carbon-carbon bond at the 2-position through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various organoboron compounds. The resulting 2-aryl-1,3-dichloro-5-nitrobenzene derivatives are valuable intermediates for further synthetic transformations, including subsequent cross-coupling reactions at the less reactive chloro positions or modification of the nitro group.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or boronate ester) with an organic halide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These reactions demonstrate the selective functionalization at the iodo-position, providing good to excellent yields of the corresponding 2-aryl-1,3-dichloro-5-nitrobenzene derivatives.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 95 |
| 3 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 6 | 98 |
| 4 | 3-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 88 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Arylboronic acids are typically solids and should be handled in a well-ventilated area.
-
Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes a general procedure for the coupling of this compound with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst.
Materials:
-
This compound (1.0 mmol, 317.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.6 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask under a positive flow of argon.
-
Add the degassed solvent mixture of toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-phenyl-1,3-dichloro-5-nitrobenzene.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Suzuki-Miyaura Coupling with 4-Methylphenylboronic Acid using a Buchwald-Hartwig Ligand
This protocol utilizes a more active catalyst system composed of palladium(II) acetate and the biarylphosphine ligand SPhos, which can often lead to higher yields and shorter reaction times.
Materials:
-
This compound (1.0 mmol, 317.9 mg)
-
4-Methylphenylboronic acid (1.2 mmol, 163.0 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
1,4-Dioxane (5 mL)
Procedure:
-
In a glovebox, add palladium(II) acetate and SPhos to an oven-dried Schlenk tube.
-
Add this compound, 4-methylphenylboronic acid, and potassium phosphate to the tube.
-
Seal the tube, remove it from the glovebox, and place it under an argon atmosphere.
-
Add degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 8 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (25 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 1,3-dichloro-2-(4-methylphenyl)-5-nitrobenzene.
Applications in Drug Development and Materials Science
The 2-aryl-1,3-dichloro-5-nitrobenzene products serve as versatile platforms for the synthesis of more complex molecules. The remaining chloro-substituents can be further functionalized through additional cross-coupling reactions or nucleophilic aromatic substitution. The nitro group can be reduced to an amine, which can then be used in a variety of transformations, such as amide bond formation or diazotization. This synthetic flexibility makes these compounds valuable intermediates in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.
Caption: Synthetic utility of 2-aryl-1,3-dichloro-5-nitrobenzene derivatives.
Safety Information
-
This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Palladium catalysts are toxic and should be handled with care.
-
Organoboron compounds can be irritating. Avoid inhalation of dust and contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may require optimization for specific substrates and scales. The user is solely responsible for the safe execution of these procedures.
Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the synthesis of novel heterocyclic compounds utilizing the versatile, yet underexplored, starting material: 1,3-dichloro-2-iodo-5-nitrobenzene. The strategic arrangement of iodo, chloro, and nitro functionalities on the benzene ring offers a unique platform for sequential and site-selective reactions, enabling the construction of complex molecular architectures of potential interest in medicinal chemistry and materials science.
The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for the exploration of new chemical space. While specific yields are hypothetical and based on analogous transformations reported in the literature, they provide a reasonable expectation for the proposed reactions.
Application Note 1: Synthesis of Novel 4,6-Dichloro-5-nitro-1H-indoles
This protocol describes a two-step synthesis of substituted 4,6-dichloro-5-nitro-1H-indoles from this compound. The methodology involves an initial Sonogashira coupling of the C-I bond with a terminal alkyne, followed by a reductive cyclization of the resulting 2-alkynyl-1,3-dichloro-5-nitrobenzene intermediate.[1][2][3]
Reaction Scheme:
Experimental Protocol
Step 1: Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous triethylamine (TEA) and anhydrous tetrahydrofuran (THF) in a 1:2 ratio (v/v) to dissolve the reactants.
-
To the stirring solution, add the respective terminal alkyne (1.2 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-1,3-dichloro-5-nitrobenzene intermediate.
Step 2: Reductive Cyclization
-
Dissolve the 2-alkynyl-1,3-dichloro-5-nitrobenzene intermediate (1.0 equiv.) in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent, for example, iron powder (5.0 equiv.) and a catalytic amount of HCl, or use catalytic hydrogenation with Pd/C.[1]
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction and filter to remove the solid catalyst/reagents.
-
Neutralize the filtrate with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the target 4,6-dichloro-5-nitro-2-substituted-1H-indole.
Hypothetical Quantitative Data
| Entry | Terminal Alkyne (R) | Expected Yield of Indole (%) |
| 1 | Phenylacetylene | 75 |
| 2 | 1-Hexyne | 68 |
| 3 | (Trimethylsilyl)acetylene | 80 |
| 4 | 4-Methoxyphenylacetylene | 72 |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of substituted indoles.
Application Note 2: Synthesis of Novel Dichloro-nitro-phenothiazines
This protocol details the synthesis of novel dichloro-nitro-phenothiazine derivatives via a Buchwald-Hartwig amination reaction between this compound and a substituted 2-aminothiophenol. The reaction is expected to proceed with initial C-N bond formation at the more reactive C-I position, followed by an intramolecular nucleophilic aromatic substitution of one of the chloro groups by the thiol.
Reaction Scheme:
Experimental Protocol
-
To a dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the substituted 2-aminothiophenol (1.1 equiv.), Pd₂(dba)₃ (0.03 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.06 equiv.), and a base such as Cs₂CO₃ (2.0 equiv.).
-
Add anhydrous toluene or dioxane as the solvent.
-
Seal the tube and heat the reaction mixture to 110-130 °C. The use of microwave irradiation can potentially reduce reaction times.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the target dichloro-nitro-phenothiazine.
Hypothetical Quantitative Data
| Entry | 2-Aminothiophenol Substituent | Expected Yield (%) |
| 1 | Unsubstituted | 65 |
| 2 | 4-Methyl | 70 |
| 3 | 5-Chloro | 60 |
| 4 | 4-Methoxy | 68 |
Experimental Workflow Diagram
References
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Selective Sonogashira Coupling of 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in synthetic organic chemistry for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials, owing to its typically mild reaction conditions and broad functional group tolerance.[2] The protocol described herein focuses on the selective Sonogashira coupling of 1,3-dichloro-2-iodo-5-nitrobenzene. The significant difference in reactivity among aryl halides (I > Br > Cl) allows for the highly selective coupling at the carbon-iodine bond, leaving the two carbon-chlorine bonds intact for potential subsequent transformations.[1][3] The presence of the electron-withdrawing nitro group on the aromatic ring generally facilitates the oxidative addition step of the catalytic cycle, making this substrate well-suited for Sonogashira coupling.[4]
These application notes provide two detailed protocols: a standard palladium/copper co-catalyzed method and a copper-free alternative. The copper-free system is presented to address potential issues of alkyne homocoupling (Glaser coupling), which can be a significant side reaction under certain conditions.[5]
Core Concepts and Reaction Mechanism
The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[3]
-
Palladium Cycle : The active Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II) complex.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[6]
-
Transmetalation : The copper acetylide transfers the alkyne moiety to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[2]
In the copper-free variant, the base is responsible for deprotonating the alkyne, which then coordinates to the palladium center, bypassing the need for the copper acetylide intermediate.[1]
Data Presentation: Representative Reaction Conditions
The following tables summarize typical reaction conditions for the selective Sonogashira coupling at the iodo-position of polyhalogenated aromatic compounds. These conditions are based on established protocols for similar substrates and serve as a starting point for optimization.[5][7]
Table 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | e.g., Phenylacetylene, Trimethylsilylacetylene |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-3 mol%) | Other common catalysts: Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the standard mechanism |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Typically used as both base and solvent or co-solvent |
| Solvent | THF, DMF, or Toluene | Anhydrous and degassed conditions are crucial |
| Temperature | Room Temperature to 60 °C | Reaction is often efficient at mild temperatures |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC/MS for completion |
| Expected Yield | Good to Excellent | Highly dependent on the specific alkyne used |
Table 2: Copper-Free Sonogashira Coupling
| Parameter | Condition | Notes |
| Aryl Halide | This compound (1.0 eq) | Substrate |
| Alkyne | Terminal Alkyne (1.1 - 1.5 eq) | e.g., Phenylacetylene, Trimethylsilylacetylene |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) with a phosphine ligand | Ligand is crucial for catalyst stability and activity |
| Ligand | PPh₃, P(t-Bu)₃, or other bulky phosphines | Typically 2-4 eq relative to the palladium catalyst |
| Base | Cs₂CO₃, K₂CO₃, or an amine (e.g., Et₃N) | Choice of base can significantly impact the reaction |
| Solvent | DMF, Dioxane, or Toluene | Anhydrous and degassed conditions are essential |
| Temperature | 50 - 100 °C | Generally requires higher temperatures than the co-catalyzed method |
| Reaction Time | 6 - 24 hours | Monitor by TLC or GC/MS for completion |
| Expected Yield | Good to Excellent | Can minimize Glaser homocoupling byproducts |
Mandatory Visualizations
Caption: Dual catalytic cycle for the copper-cocatalyzed Sonogashira coupling.
Caption: General experimental workflow for a Sonogashira coupling reaction.
Experimental Protocols
Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous and inert atmosphere techniques are required.
Protocol 1: Standard Palladium/Copper Co-catalyzed Method[7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (anhydrous)
-
Tetrahydrofuran (THF) (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (for workup)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried round-bottom flask or Schlenk tube with a magnetic stir bar
-
Inert atmosphere setup (Argon or Nitrogen line)
-
Syringes for liquid transfer
-
Standard glassware for workup and purification
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Addition of Solvents and Reagents: Through the septum, add anhydrous THF (e.g., 5 mL per 1 mmol of aryl halide) and anhydrous triethylamine (e.g., 3 mL per 1 mmol of aryl halide) via syringe. Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring solution via syringe.
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,3-dichloro-5-nitro-2-(alkynyl)benzene product.
Protocol 2: Copper-Free Method
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
Ethyl acetate (for workup)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Same as Protocol 1
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and cesium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add anhydrous DMF (e.g., 5 mL per 1 mmol of aryl halide) followed by the terminal alkyne (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS until completion.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate.
-
Extraction: Wash the organic mixture with water (3 x volume of DMF) to remove the DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography as described in Protocol 1.
References
Application Notes and Protocols for 1,3-Dichloro-2-iodo-5-nitrobenzene in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dichloro-2-iodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules, including pharmaceutically active compounds. Its unique substitution pattern, featuring three distinct halogen atoms and a nitro group, allows for regioselective transformations, making it an attractive starting material for the construction of diverse molecular scaffolds. The electron-withdrawing nature of the nitro group and the differential reactivity of the C-I, C-Cl bonds provide chemists with multiple handles for synthetic manipulation, primarily through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis.
Key Applications in Pharmaceutical Synthesis
While not a common starting material for many blockbuster drugs, this compound is a valuable intermediate for the synthesis of novel chemical entities. Its utility has been noted in patent literature for the preparation of compounds targeting various therapeutic areas.
One notable application is in the synthesis of thyroid hormone receptor agonists. These compounds are of interest for their potential to treat metabolic disorders such as hypercholesterolemia and obesity, with the goal of achieving beneficial effects while minimizing the adverse cardiovascular effects associated with hyperthyroidism.[1]
Furthermore, the structural motif of a polysubstituted nitrobenzene is prevalent in a wide range of biologically active molecules, including anticancer and antimicrobial agents. The strategic functionalization of this compound allows for the introduction of diverse pharmacophores, enabling the exploration of new chemical space in drug discovery programs.
Strategic Functionalization via Cross-Coupling Reactions
The synthetic utility of this compound is primarily realized through selective palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) complex than the carbon-chlorine bonds, allowing for selective functionalization at the C2 position.
Table 1: Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura Coupling | Boronic acids/esters | C-C | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Sonogashira Coupling | Terminal alkynes | C-C (sp) | Pd(PPh₃)₂Cl₂, CuI |
| Buchwald-Hartwig Amination | Amines | C-N | Pd₂(dba)₃, various phosphine ligands |
Experimental Protocols
The following are generalized protocols for the key cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-1,3-dichloro-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium acetate (0.02 mmol), and SPhos (0.04 mmol).
-
Add potassium phosphate (3.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 70-95% (substrate dependent)
Protocol 2: Sonogashira Coupling
Objective: To synthesize 2-alkynyl-1,3-dichloro-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash with saturated aqueous ammonium chloride solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Expected Yield: 60-90% (substrate dependent)
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize 2-amino-1,3-dichloro-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol) and XPhos (0.024 mmol) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Expected Yield: 65-90% (substrate and amine dependent)
Visualizing Synthetic Pathways and Workflows
General Workflow for Cross-Coupling Reactions
Signaling Pathway Inhibition (Hypothetical for a Kinase Inhibitor)
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor synthesized from a this compound-derived scaffold.
Summary of a Synthetic Transformation
A disclosed synthesis in the patent literature demonstrates the conversion of 2,6-dichloro-4-nitroaniline to this compound via a Sandmeyer-type reaction.[2] This transformation highlights the utility of this compound as a stable, isolable intermediate in a multi-step synthesis.
Table 2: Synthesis of this compound
| Step | Reactant | Reagents | Product | Yield |
| 1 | 2,6-Dichloro-4-nitroaniline | NaNO₂, KI | This compound | Not specified in abstract |
Conclusion
This compound represents a valuable, albeit specialized, building block for the synthesis of pharmaceutical compounds. Its well-defined reactivity, particularly the selective functionalization of the carbon-iodine bond, allows for the efficient construction of complex molecular architectures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this versatile intermediate in the development of novel therapeutics. Further investigation into its applications is warranted to fully exploit its synthetic potential in medicinal chemistry.
References
Application Notes and Protocols: The Role of 1,3-Dichloro-2-iodo-5-nitrobenzene and its Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 1,3-dichloro-2-iodo-5-nitrobenzene and its structural analogs in the synthesis of agrochemicals. While direct synthetic routes from this compound to commercialized agrochemicals are not extensively documented in publicly available literature, its chemical functionalities suggest its utility as a versatile intermediate. This document will focus on the established use of a closely related analog, 1,3-dichloro-5-nitrobenzene, in the production of a significant class of fungicides, providing detailed protocols and data as a representative example of how substituted dichloronitrobenzenes are employed in the agrochemical industry.
Introduction: The Potential of this compound in Agrochemical Synthesis
This compound is a highly functionalized aromatic compound. Its structure, featuring two chlorine atoms, a nitro group, and an iodine atom, offers multiple reaction sites for synthetic chemists. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the three different halogen atoms provide opportunities for selective transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the iodo-position, and nucleophilic substitution of the chloro groups. These characteristics make it a promising, albeit currently underutilized, building block for the synthesis of complex and novel agrochemical active ingredients.
Illustrative Application: Synthesis of Cyclic Imide Fungicides from a Dichloronitrobenzene Analog
A significant application of dichloronitrobenzene derivatives in the agrochemical industry is the synthesis of 3,5-dichloroaniline, a crucial intermediate for a class of dicarboximide fungicides. These fungicides are effective against a range of fungal pathogens. The following sections detail the synthesis of 3,5-dichloroaniline from 1,3-dichloro-5-nitrobenzene and its subsequent conversion into a representative cyclic imide fungicide.
Synthesis of 3,5-Dichloroaniline
The industrial production of 3,5-dichloroaniline typically involves the reduction of 1,3-dichloro-5-nitrobenzene.
Reaction Scheme:
Caption: Synthesis of 3,5-dichloroaniline from 1,3-dichloro-5-nitrobenzene.
Experimental Protocol: Reduction of 1,3-Dichloro-5-nitrobenzene to 3,5-Dichloroaniline
This protocol is a representative laboratory-scale procedure.
Materials:
-
1,3-Dichloro-5-nitrobenzene
-
Iron powder (Fe)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 1,3-dichloro-5-nitrobenzene (1 equivalent) and iron powder (3 equivalents) in a 1:1 mixture of ethanol and water is prepared.
-
A small amount of concentrated hydrochloric acid is added to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the mixture is cooled to room temperature and filtered to remove the iron and iron salts.
-
The filtrate is neutralized with a saturated solution of sodium carbonate.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude 3,5-dichloroaniline, which can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Reactant | Molar Mass ( g/mol ) | Equivalents | Typical Yield (%) | Purity (%) |
| 1,3-Dichloro-5-nitrobenzene | 192.00 | 1 | 85-95 | >98 |
| Iron Powder | 55.85 | 3 | - | - |
| Product | ||||
| 3,5-Dichloroaniline | 162.02 | - | 85-95 | >98 |
Synthesis of a Dicarboximide Fungicide (Illustrative Example: Iprodione)
3,5-Dichloroaniline is a key precursor for the synthesis of iprodione, a widely used dicarboximide fungicide.
Synthetic Workflow:
Caption: General workflow for the synthesis of Iprodione from 3,5-dichloroaniline.
Experimental Protocol: Synthesis of Iprodione from 3,5-Dichloroaniline (Conceptual)
This is a conceptual protocol illustrating the key transformations. Industrial synthesis routes may vary and are often proprietary.
Step 1: Synthesis of N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxoimidazolidine-1-carboxamide
-
Amidation: 3,5-dichloroaniline is reacted with an appropriate glycine derivative to form an N-(3,5-dichlorophenyl)glycinamide intermediate.
-
Cyclization: The intermediate is then reacted with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base to form the hydantoin ring structure.
-
Carboxamidation: The hydantoin is subsequently reacted with isopropyl isocyanate to yield the final iprodione molecule.
Quantitative Data for Iprodione Synthesis (Illustrative):
| Intermediate/Product | Molar Mass ( g/mol ) | Typical Overall Yield (%) from 3,5-dichloroaniline | Purity (%) |
| Iprodione | 330.17 | 70-85 | >95 |
Conclusion
While direct applications of this compound in the synthesis of currently marketed agrochemicals are not readily found in the literature, its rich functionality marks it as a compound of interest for the development of new active ingredients. The iodine substituent, in particular, opens avenues for advanced cross-coupling chemistries that are not possible with its non-iodinated counterparts. The provided detailed protocols for the synthesis of a major class of fungicides using the closely related 1,3-dichloro-5-nitrobenzene serve as a valuable reference and a starting point for researchers exploring the potential of polysubstituted nitroaromatics in the design and synthesis of next-generation agrochemicals. Further research into the reactivity and applications of this compound is warranted to fully exploit its synthetic potential.
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1,3-dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed experimental protocol for performing nucleophilic aromatic substitution (SNAr) reactions on 1,3-dichloro-2-iodo-5-nitrobenzene. This compound possesses three halogen substituents with differing reactivities, influenced by the strong electron-withdrawing nitro group. The provided protocol is a generalizable starting point for the synthesis of a variety of substituted nitroaromatic compounds, which are valuable intermediates in medicinal chemistry and materials science.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the functionalization of aromatic rings. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, which activate the ring towards nucleophilic attack. In the case of this compound, the nitro group at the 5-position strongly activates the halogen at the 2-position (ortho) and to a lesser extent the halogens at the 1 and 3-positions (meta). While halogens typically follow a reactivity order of F > Cl > Br > I as leaving groups in SNAr reactions, the position of the halogen relative to the activating group is a critical determinant of reactivity. The iodine atom at the C-2 position, being ortho to the nitro group, is the most likely site for nucleophilic substitution.
This document outlines a representative experimental procedure for the substitution of the iodo group on this compound with a generic nucleophile. It also includes a framework for data collection and a visual representation of the experimental workflow.
Data Presentation
The following table should be used to record experimental data for various nucleophilic substitution reactions on this compound. This structured format allows for easy comparison of results obtained with different nucleophiles, solvents, and reaction conditions.
| Entry | Nucleophile (Nu-H) | Base (if applicable) | Solvent | Temperature (°C) | Time (h) | Product Structure | Yield (%) | Analytical Data (e.g., m.p., NMR) |
| 1 | ||||||||
| 2 | ||||||||
| 3 | ||||||||
| 4 | ||||||||
| 5 |
Experimental Protocols
This protocol describes a general method for the nucleophilic aromatic substitution of the iodine atom in this compound. The procedure can be adapted for various nucleophiles such as alcohols, amines, and thiols.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine, sodium thiophenoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or the corresponding alcohol for alkoxide nucleophiles)
-
Base (e.g., Potassium carbonate, Sodium hydride, if the nucleophile is not used as its salt)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Drying agent (e.g., Anhydrous sodium sulfate, Magnesium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DMF, 5-10 mL per mmol of substrate).
-
If using a neutral nucleophile (e.g., an amine or alcohol), add a suitable base (1.1 - 1.5 eq).
-
Add the nucleophile (1.1 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added via syringe.
-
-
Reaction:
-
Stir the reaction mixture at the desired temperature (this may range from room temperature to elevated temperatures, e.g., 80-150 °C, depending on the nucleophile's reactivity).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by pouring the mixture into a beaker containing deionized water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), Mass Spectrometry (MS), and melting point analysis.
-
Mandatory Visualization
The following diagrams illustrate the key aspects of the experimental procedure.
Caption: Proposed reaction mechanism for the nucleophilic substitution.
The Role of 1,3-Dichloro-2-iodo-5-nitrobenzene in Materials Science: An Overview of Potential Applications
Introduction
1,3-Dichloro-2-iodo-5-nitrobenzene is a halogenated nitroaromatic compound with a molecular formula of C₆H₂Cl₂INO₂. While primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes, its unique structural features suggest potential applications in the field of materials science. The presence of three distinct halogen substituents (two chlorine atoms and one iodine atom) and a strongly electron-withdrawing nitro group provides multiple reactive sites for chemical modification. These characteristics make it a candidate for the development of novel functional materials, including polymers, and for the modification of material surfaces. This document outlines potential applications and theoretical protocols based on the known reactivity of similar compounds, while noting the current scarcity of specific research on this particular molecule in materials science.
Potential Applications in Materials Science
The inherent chemical functionalities of this compound open up several avenues for its use in materials science:
-
Monomer for Specialty Polymers: The di-chloro substituents, in conjunction with the iodo- and nitro- groups, can be exploited in various polymerization reactions. For instance, the chlorine and iodine atoms can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form the backbone of conjugated polymers. The nitro group can be reduced to an amine, providing a site for polyamide or polyimide formation. The resulting polymers could exhibit interesting electronic, optical, or thermal properties.
-
Surface Functionalization of Materials: The reactive nature of the carbon-halogen and carbon-nitro bonds allows for the covalent attachment of this molecule to the surfaces of various materials, including nanoparticles, metal oxides, and polymers. This surface modification can be used to tailor the surface properties of the material, such as its hydrophobicity, chemical reactivity, or biocompatibility. For example, the iodo- group is a particularly good leaving group in nucleophilic aromatic substitution reactions, allowing for facile attachment to thiol- or amine-functionalized surfaces.
-
Precursor for Organic Electronic Materials: Halogenated aromatic compounds are often used as building blocks for organic semiconductors. The electron-withdrawing nitro group in this compound can lower the energy levels of the molecular orbitals, a desirable property for n-type organic electronic materials. Through chemical modification, this molecule could be incorporated into larger conjugated systems for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), or organic light-emitting diodes (OLEDs).
Hypothetical Experimental Protocols
Protocol 1: Synthesis of a Conjugated Polymer via Suzuki Coupling
This protocol describes a hypothetical synthesis of a polymer where this compound is used as a monomer. The iodine and one of the chlorine atoms are targeted for Suzuki coupling reactions.
Materials:
-
This compound
-
Aromatic diboronic acid or ester (e.g., 1,4-phenylenediboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, DMF, or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the aromatic diboronic acid (1.0 eq) in the chosen anhydrous solvent.
-
Add the base (3.0 eq) to the mixture.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gel permeation chromatography (GPC).
-
Upon completion, cool the reaction to room temperature and precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or ethanol).
-
Filter the precipitate, wash with the non-solvent, and dry under vacuum.
Characterization:
The resulting polymer can be characterized by:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
-
Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.
-
Fourier-Transform Infrared (FTIR) spectroscopy to identify functional groups.
-
UV-Vis spectroscopy to study the optical properties.
-
Cyclic Voltammetry (CV) to investigate the electrochemical properties.
Workflow for Polymer Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dichloro-2-iodo-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene.
Synthesis Pathway Overview
The synthesis of this compound is typically achieved through a two-step process. The first step involves the dichlorination of 4-nitroaniline to produce 2,6-dichloro-4-nitroaniline. The second step is a Sandmeyer reaction, where the amino group of 2,6-dichloro-4-nitroaniline is converted to a diazonium salt, which is then substituted with iodine.
Caption: Synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Step 1: Synthesis of 2,6-Dichloro-4-nitroaniline
Q1: What are the common methods for the synthesis of 2,6-dichloro-4-nitroaniline?
A1: 2,6-dichloro-4-nitroaniline is typically prepared by the chlorination of 4-nitroaniline. Common chlorinating agents include potassium chlorate in hydrochloric acid, hydrogen peroxide in hydrochloric acid, or chlorine gas in glacial acetic acid.[1][2][3]
Q2: I am getting a low yield in the synthesis of 2,6-dichloro-4-nitroaniline. What are the possible reasons?
A2: Low yields can result from several factors:
-
Incomplete reaction: Ensure the reaction goes to completion by monitoring it with thin-layer chromatography (TLC).
-
Suboptimal temperature: The reaction temperature should be carefully controlled. For instance, when using chlorine bleaching liquor in hydrochloric acid, the initial temperature is maintained at 5-10°C and then raised to 15-20°C.[4]
-
Improper addition of reagents: Slow and controlled addition of the chlorinating agent is crucial to prevent side reactions.
-
Loss during workup: Ensure efficient extraction and minimize loss during purification steps like crystallization.
Q3: What are the typical reaction conditions and yields for the synthesis of 2,6-dichloro-4-nitroaniline?
A3: The following table summarizes various reported methods and their corresponding yields.
| Starting Material | Chlorinating Agent/Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitroaniline | KClO₃ / conc. HCl | 25 | 87 | [1] |
| 4-Nitroaniline | H₂O₂ (30%) / Mother liquor (HCl) | 10 | 99 | [2] |
| 4-Nitroaniline | Chlorine bleaching liquor / aq. HCl | 5-20, then 70 | >80 | [4][5] |
| 4-Nitroaniline | Cl₂ / Glacial acetic acid | 30 | 79-90.6 | [3] |
Step 2: Sandmeyer Reaction for the Synthesis of this compound
Q4: How does the Sandmeyer reaction work for this synthesis?
A4: The Sandmeyer reaction is a two-part process. First, the amino group of 2,6-dichloro-4-nitroaniline is treated with a nitrite source (like sodium nitrite) in a strong acid (like sulfuric acid) at low temperatures to form a diazonium salt. This diazonium salt is then treated with an iodide salt (e.g., potassium iodide) to replace the diazonium group with an iodine atom.[6][7]
Q5: My Sandmeyer reaction is giving a low yield of the desired iodo-compound. What could be the issue?
A5: Low yields in the Sandmeyer reaction can be due to several factors. Refer to the troubleshooting workflow below.
Caption: Troubleshooting workflow for the Sandmeyer reaction.
Q6: Are there any specific challenges with the diazotization of 2,6-dichloro-4-nitroaniline?
A6: Yes, 2,6-dichloro-4-nitroaniline can be difficult to diazotize using standard methods with sodium nitrite and hydrochloric acid due to its low basicity and poor solubility.[8] A more effective method involves using nitrosylsulfuric acid, prepared by dissolving sodium nitrite in cold, concentrated sulfuric acid.[8]
Q7: What are some general tips for improving iodination reactions?
A7:
-
Reagent Quality: Use high-purity reagents. For instance, iodine monochloride (ICl) is sensitive to moisture and can decompose.[9]
-
Temperature Control: For highly activated substrates, running the reaction at lower temperatures can improve selectivity and reduce side reactions.[9]
-
Solvent Choice: The choice of solvent can influence the reactivity of the iodinating species. Experimenting with different solvents may help to moderate the reaction.[9]
-
Removal of HI: In direct iodination reactions, the formation of hydrogen iodide (HI) can make the reaction reversible. The use of an oxidizing agent can remove HI as it is formed.[10]
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dichloro-4-nitroaniline from 4-Nitroaniline[1]
-
Dissolve 28 g of 4-nitroaniline in 250 ml of concentrated hydrochloric acid at 50°C in a reaction flask.
-
Gradually add a solution of 16.4 g of potassium chlorate in 350 ml of water from a dropping funnel at approximately 25°C.
-
After the addition is complete, dilute the reaction mixture with a large volume of water.
-
Collect the precipitated 2,6-dichloro-4-nitroaniline by filtration.
-
Wash the precipitate thoroughly with water and a small amount of alcohol.
-
The product can be purified by crystallization from glacial acetic acid or a mixture of acetic acid and alcohol.
-
Expected yield: 87% of lemon-yellow needles with a melting point of 185-188°C.
Protocol 2: Diazotization of 2,6-Dichloro-4-nitroaniline and Sandmeyer Reaction (Adapted from[8])
Note: This is an adapted protocol as a direct procedure for the iodo-compound was not found. This procedure is based on the successful Sandmeyer reaction of the same starting material to produce the trichloro-derivative.
-
Preparation of Nitrosylsulfuric Acid: Carefully dissolve 37 g of sodium nitrite in 260 cc of concentrated sulfuric acid at 0°C. Heat the mixture to 70°C on a water bath and then cool it back to 0°C.
-
Diazotization: Dissolve 100 g of recrystallized 2,6-dichloro-4-nitroaniline in 100 cc of cold concentrated sulfuric acid. Dilute this solution with 1 liter of glacial acetic acid. Add the resulting suspension to the cold nitrosylsulfuric acid, maintaining the temperature at 5-10°C during the addition.
-
Iodide Substitution: In a separate flask, prepare a solution of potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Control the temperature as the reaction can be exothermic.
-
Allow the reaction to proceed until nitrogen evolution ceases. The mixture may be gently warmed to ensure completion.
-
Isolate the crude this compound by filtration or extraction.
-
Purify the product by recrystallization or column chromatography.
This technical support guide is intended to assist researchers in optimizing the synthesis of this compound. For further details, please consult the cited literature.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,6-Dichloro-4-nitroaniline | 99-30-9 [chemicalbook.com]
- 3. US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 4. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. journal.iisc.ac.in [journal.iisc.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. Why is Iodination of Benzene Difficult? | CurlyArrows [curlyarrows.com]
Technical Support Center: Purification of 1,3-Dichloro-2-iodo-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,3-dichloro-2-iodo-5-nitrobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Recrystallization | - The chosen solvent is too good a solvent for the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter.- The compound is highly impure. | - Solvent Selection: Test a range of solvents or solvent mixtures. Good options for halogenated nitroaromatics include ethanol, methanol, isopropanol, or mixtures of hexane/ethyl acetate.- Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.- Pre-purification: If the crude product is very impure, consider a preliminary purification step like a solvent wash or passing it through a short plug of silica gel. |
| Product is Oily or Fails to Crystallize | - Presence of impurities that inhibit crystallization.- The compound has a low melting point and is forming a eutectic mixture with impurities. | - Scratching: Scratch the inside of the flask with a glass rod at the solvent line to induce crystallization.- Seeding: Add a small crystal of pure this compound to the solution.- Column Chromatography: If crystallization fails, column chromatography is the most effective method to remove impurities. |
| Colored Impurities Persist After Recrystallization | - Highly colored byproducts from the synthesis that are not effectively removed by recrystallization. | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired product.- Column Chromatography: This is the most reliable method for removing colored impurities. |
| Poor Separation in Column Chromatography | - Incorrect solvent system (eluent).- Column was not packed properly.- Sample was loaded incorrectly. | - TLC Optimization: Develop an optimal solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1][2]- Concentrated Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band.[2] |
| Product Contaminated with Starting Materials or Regioisomers | - Similar polarity of the product and impurities, making separation by a single technique difficult. | - Sequential Purification: Employ a combination of purification techniques. For example, perform an initial recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (e.g., 1,3-dichloro-5-nitrobenzene), regioisomers formed during the iodination step, and colored byproducts arising from side reactions or degradation.
Q2: Which solvent is best for recrystallizing this compound?
A2: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Good starting points for halogenated nitroaromatics are alcohols like ethanol or isopropanol, or a solvent mixture such as hexane/ethyl acetate. Small-scale solubility tests are recommended to find the optimal solvent or solvent system.
Q3: My compound appears as a yellow or brownish powder after initial isolation. Is this normal, and how can I decolorize it?
A3: A yellowish or brownish tint can be due to residual impurities.[3] While a slight yellow color might be inherent, significant discoloration suggests impurities. Decolorization can be attempted by treating a hot solution of the crude product with a small amount of activated charcoal before filtering and recrystallizing. However, column chromatography is generally more effective at removing colored impurities.
Q4: How do I choose the right solvent system for column chromatography?
A4: The best way to determine the eluent for column chromatography is by using Thin Layer Chromatography (TLC). Test different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your desired product and any impurities. A good target Rf value for the product is typically around 0.2-0.3.
Q5: What analytical techniques can I use to confirm the purity of my final product?
A5: To confirm the purity and identity of this compound, you can use several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.[3]
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Experimental Protocols
Recrystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves. If necessary, add small portions of hot solvent to achieve complete dissolution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography Protocol
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the target compound from impurities (target Rf ≈ 0.2-0.3). A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, ensuring a uniform packing without air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica.[1][2]
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
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Carefully add the sample solution to the top of the silica gel bed.[2]
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (flash chromatography) or allow the eluent to flow through by gravity.
-
Continuously add fresh eluent to the top of the column, never letting the silica gel run dry.[1]
-
-
Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks.
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Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
References
Technical Support Center: Synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of this compound under standard laboratory conditions?
A1: The yield and purity can vary based on the specific reaction conditions, reagent quality, and purification methods. However, a typical synthesis should aim for the following targets.
| Parameter | Expected Value | Notes |
| Yield | 60-75% | Yields may be lower if significant side-products are formed or if purification losses are high. |
| Purity (crude) | 85-95% | The crude product will likely contain unreacted starting materials and isomers. |
| Purity (after purification) | >99% (by GC/HPLC) | Achievable through recrystallization or column chromatography. |
| Major Byproduct (Isomer) | 1,3-dichloro-4-iodo-5-nitrobenzene | Typically 2-5%. Formation is dependent on reaction temperature and catalyst. |
| Other Potential Byproducts | Di-iodinated products, unreacted starting material | Typically <2% each. |
Q2: What are the most common byproducts observed in the synthesis of this compound?
A2: Based on the directing effects of the substituents on the benzene ring, the most common byproducts are isomers and products of over-iodination. The primary starting material for this synthesis is often 1,3-dichloro-5-nitrobenzene. The nitro group is a meta-director and deactivating, while the chloro groups are ortho-, para-directors and deactivating. The iodination occurs at the most activated position.
Potential byproducts include:
-
Isomers: 1,3-dichloro-4-iodo-5-nitrobenzene and 1,3-dichloro-6-iodo-5-nitrobenzene. The formation of these isomers is a result of iodination at other available positions on the ring.
-
Di-iodinated products: If the reaction conditions are too harsh (e.g., excess iodinating reagent, high temperature), di-iodination can occur.
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Unreacted starting material: Incomplete reaction will leave residual 1,3-dichloro-5-nitrobenzene.
Q3: How can I minimize the formation of isomeric byproducts?
A3: Controlling the reaction temperature is crucial. Running the reaction at a lower temperature can increase the selectivity for the desired isomer. The choice of iodinating agent and catalyst can also influence the isomeric ratio. It is recommended to perform small-scale trial reactions to optimize these parameters.
Q4: What is the best method to purify the crude this compound?
A4: A combination of recrystallization and column chromatography is generally effective. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of hexane and ethyl acetate) can remove a significant portion of the impurities. For achieving high purity (>99%), column chromatography on silica gel is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Yield of the Desired Product
-
Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can stem from several factors:
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Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal Reagent Stoichiometry: Verify the molar ratios of your reactants. An insufficient amount of the iodinating agent is a common cause of low conversion.
-
Poor Reagent Quality: Use high-purity starting materials and ensure your iodinating agent has not decomposed.
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Losses during Work-up and Purification: Minimize transfers of the product and optimize your purification technique to reduce losses. Ensure complete extraction of the product from the aqueous phase during the work-up.
-
Issue 2: Presence of Multiple Spots on TLC After Reaction
-
Question: My TLC plate of the crude product shows multiple spots close to the product spot. How do I identify and remove these impurities?
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Answer: Multiple spots indicate the presence of byproducts, likely isomers and unreacted starting material.
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Identification:
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Co-spotting: Spot your crude product alongside the starting material on the same TLC plate to see if one of the spots corresponds to the starting material.
-
Spectroscopic Analysis: Isolate the major spots by preparative TLC or column chromatography and analyze them using NMR and Mass Spectrometry to determine their structures.
-
-
Removal:
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Column Chromatography: This is the most effective method for separating closely related isomers. A carefully chosen solvent system will be necessary to achieve good separation.
-
Recrystallization: If the polarity difference between the desired product and the impurities is significant, fractional recrystallization may be effective.
-
-
Issue 3: Product is an Oil or a Low-Melting Solid
-
Question: The final product I obtained is an oil or a waxy solid with a low melting point, but the literature reports it as a crystalline solid. What could be the reason?
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Answer: This is a strong indication of the presence of impurities. Even small amounts of isomeric byproducts can disrupt the crystal lattice and lower the melting point or prevent crystallization altogether.
-
Troubleshooting Steps:
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Re-purify: Subject your product to another round of purification, preferably column chromatography, to remove residual impurities.
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Solvent Choice for Recrystallization: Experiment with different solvents or solvent mixtures for recrystallization. Sometimes, a specific solvent is required to obtain a crystalline solid.
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Trituration: Try triturating the oily product with a non-polar solvent like hexane. This can sometimes induce crystallization by washing away more soluble impurities.
-
-
Experimental Protocol: Synthesis of this compound
This protocol describes a general method for the iodination of 1,3-dichloro-5-nitrobenzene.
Materials:
-
1,3-dichloro-5-nitrobenzene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Concentrated Sulfuric Acid (H₂SO₄)
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Acetic Acid
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Sodium thiosulfate (Na₂S₂O₃)
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Dichloromethane (DCM) or Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloro-5-nitrobenzene in a mixture of acetic acid and concentrated sulfuric acid.
-
Addition of Reagents: To the stirred solution, add iodine followed by the portion-wise addition of the oxidizing agent (e.g., periodic acid) while maintaining the temperature below 25 °C using an ice bath.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
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Pour the reaction mixture into a beaker containing ice-water.
-
Quench the excess iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Recrystallize the crude product from a suitable solvent like ethanol or isopropanol.
-
Column Chromatography: If further purification is required, perform column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Coupling Reactions for 1,3-Dichloro-2-iodo-5-nitrobenzene
Welcome to the technical support center for optimizing cross-coupling reactions involving 1,3-dichloro-2-iodo-5-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their synthetic strategies for this versatile but challenging substrate. The information provided is curated from established literature and general principles of palladium-catalyzed cross-coupling reactions.
Note on Data: While extensive research has been conducted, specific quantitative data for coupling reactions on this compound is limited in publicly available literature. Therefore, the data presented in the following tables are based on analogous dihalo-nitroaromatic substrates, such as 2,3-dichloro-1-nitrobenzene, and serve as a strong starting point for optimization.[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions with this compound.
General Issues
Question: Why is my cross-coupling reaction with this compound failing or giving low yields?
Answer: Several factors can contribute to low or no conversion in cross-coupling reactions with this substrate. The electron-withdrawing nitro group and the presence of three halogen atoms create a unique electronic and steric environment. Here are the primary aspects to investigate:
-
Catalyst Activity: The choice and quality of the palladium catalyst are paramount. Inactive or degraded catalysts are a common cause of failure. For electron-deficient substrates, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity.[2][3][4] Consider using pre-catalysts for more reliable generation of the active Pd(0) species.
-
Base Selection: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step (Suzuki) or deprotonation of the nucleophile (Sonogashira, Buchwald-Hartwig).[2][5] The strength and solubility of the base are critical. For instance, in Suzuki couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than sodium or potassium carbonate.[1]
-
Solvent and Temperature: The solvent must be appropriate for the specific coupling reaction and capable of dissolving all reactants. Degassing the solvent to remove oxygen is crucial to prevent catalyst oxidation. The reaction temperature may need to be optimized; while higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.
-
Reagent Purity: Ensure all reagents, including the substrate, coupling partner, and solvent, are pure and dry (unless aqueous conditions are specified). Impurities can poison the catalyst.
Suzuki-Miyaura Coupling
Question: I am observing significant amounts of homocoupling of my boronic acid and/or dehalogenation of the starting material in my Suzuki-Miyaura reaction. How can I minimize these side products?
Answer: Homocoupling and dehalogenation are common side reactions in Suzuki-Miyaura couplings. To minimize these:
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the desired cross-coupling pathway.
-
Optimize Base and Conditions: The choice of base can influence the rate of competing reactions. Ensure the base is not promoting protodeboronation (hydrolysis of the boronic acid). The presence of a small amount of water in the solvent system (e.g., dioxane/water) can be crucial for the activity of bases like carbonates and phosphates.
-
Ligand Selection: Bulky, electron-rich ligands can promote the desired reductive elimination step over side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Dihalo-Nitroaromatic Substrate [1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 80 | 24 | 78 |
Sonogashira Coupling
Question: My Sonogashira coupling is resulting in a significant amount of Glaser-Hay homocoupling of the terminal alkyne. What can I do to suppress this?
Answer: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst in the presence of oxygen.[6][7][8]
-
Maintain an Inert Atmosphere: Rigorous exclusion of oxygen is critical. Ensure your reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. While often requiring higher temperatures or more specialized ligands, this can completely eliminate the Glaser-Hay pathway.[7]
-
Amine Base: The choice of amine base can influence the reaction. Piperidine or diisopropylamine are often effective.
Table 2: Representative Conditions for Sonogashira Coupling of a Dihalo-Nitroaromatic Substrate [1]
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 88 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 80 | 10 | 82 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 75 (Cu-free) |
Heck Reaction
Question: The regioselectivity of my Heck reaction is poor, and I am getting a mixture of products. How can I improve this?
Answer: Regioselectivity in Heck reactions is influenced by both electronic and steric factors of the alkene and the aryl halide.
-
Ligand Choice: The steric bulk of the phosphine ligand can significantly influence which terminus of the alkene adds to the palladium complex. Bulky ligands often favor addition to the less hindered carbon.
-
Alkene Substitution: Electron-withdrawing groups on the alkene generally direct the aryl group to the β-position.
-
Reaction Conditions: Temperature and solvent can also play a role in regioselectivity.
Table 3: Representative Conditions for Heck Reaction of a Dihalo-Nitroaromatic Substrate [1]
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 18 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 24 | 82 |
| 3 | 1-Octene | Herrmann's catalyst (1) | - | K₂CO₃ | NMP | 110 | 16 | 68 |
Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish, and I observe significant decomposition of my starting material. What should I try?
Answer: The Buchwald-Hartwig amination is sensitive to the choice of catalyst, ligand, and base, especially with electron-deficient and sterically hindered substrates.[2][3][4][5]
-
Ligand Selection: For challenging substrates, specialized bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote efficient oxidative addition and reductive elimination.[4]
-
Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate are commonly used. The base must be strong enough to deprotonate the amine-palladium complex but not so harsh as to cause substrate decomposition.[5]
-
Solvent: Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of a Dihalo-Nitroaromatic Substrate [1]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 12 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 85 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 14 | 78 |
Experimental Protocols
The following are generalized protocols for the cross-coupling reactions of this compound. These should be considered starting points and may require optimization for specific coupling partners.
General Note on Selectivity: For this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions. Therefore, selective functionalization at the 2-position is expected under appropriate conditions.
Protocol 1: Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and SPhos (0.04 mmol).[1]
-
Add potassium phosphate (K₃PO₄, 3.0 mmol).[1]
-
Evacuate and backfill the tube with argon three times.
-
Add degassed toluene (5 mL) and water (1 mL) via syringe.[1]
-
Heat the reaction mixture to 100 °C and stir for 12 hours.[1]
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol).[1]
-
Evacuate and backfill with argon.
-
Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (Et₃N, 5 mL).[1]
-
Add the terminal alkyne (1.2 mmol) dropwise with stirring.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once complete, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol).[1]
-
Add triethylamine (Et₃N, 2.0 mmol).[1]
-
Evacuate and backfill the tube with argon.
-
Add anhydrous N,N-dimethylformamide (DMF, 5 mL).[1]
-
Heat the reaction mixture to 120 °C for 18 hours.[1]
-
After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination
-
In a glovebox, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol) and XPhos (0.04 mmol) to an oven-dried Schlenk tube.
-
Add sodium tert-butoxide (NaOt-Bu, 1.4 mmol) and this compound (1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol).[1]
-
Seal the tube and heat the mixture at 100 °C for 12 hours.[1]
-
Cool to room temperature, dilute with ethyl acetate, and filter through celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield in Cross-Coupling Reactions
Caption: Troubleshooting workflow for low yield.
Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: Generalized palladium cross-coupling cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: 1,3-Dichloro-2-iodo-5-nitrobenzene in Chemical Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dichloro-2-iodo-5-nitrobenzene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical reactions and achieve successful outcomes in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns with this compound?
A1: this compound is a polyhalogenated nitroaromatic compound, and its stability can be compromised under certain reaction conditions. The primary concerns are:
-
Deiodination: The carbon-iodine (C-I) bond is the most labile among the carbon-halogen bonds and is susceptible to cleavage, leading to the formation of 1,3-dichloro-5-nitrobenzene as a byproduct. This is particularly prevalent in palladium-catalyzed cross-coupling reactions.
-
Denitration: While less common than deiodination, the nitro group can be reduced or eliminated under harsh reaction conditions, especially in the presence of strong reducing agents or certain catalysts at elevated temperatures.
-
Reaction with Strong Bases: Strong bases can promote decomposition or undesired side reactions. For instance, in the presence of a strong base, nucleophilic aromatic substitution (SNAr) of a chloro or nitro group might compete with the desired reaction at the iodo position.
Q2: What is the expected order of reactivity for the halogens in cross-coupling reactions?
A2: For palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig, the reactivity of the carbon-halogen bond follows the order: C-I > C-Br > C-Cl. Therefore, reactions with this compound are expected to occur selectively at the C-I bond. The electron-withdrawing nitro group further activates the ortho-positioned iodine for oxidative addition to the palladium catalyst.[1]
Q3: Can the nitro group interfere with my cross-coupling reaction?
A3: Yes, the nitro group can influence the reaction in several ways. While it activates the C-I bond, which is beneficial, it can also coordinate to the metal center of the catalyst, potentially altering its reactivity. In some cases, especially with strong reducing conditions that might be inadvertently present, the nitro group can be reduced to an amino group or other functionalities, leading to a mixture of products.
Troubleshooting Guides
Issue 1: Low Yield and Presence of Deiodinated Byproduct in Cross-Coupling Reactions
Symptoms:
-
Low conversion of this compound.
-
Significant presence of 1,3-dichloro-5-nitrobenzene in the reaction mixture, as identified by GC-MS or LC-MS.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| High Reaction Temperature | Lower the reaction temperature. Start with milder conditions (e.g., room temperature to 60 °C) and gradually increase if the reaction is too slow. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation. |
| Inappropriate Ligand | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the palladium catalyst and promote the desired cross-coupling over deiodination. |
| Base Strength | Use a weaker base if possible. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective and less harsh than strong bases like NaOtBu. |
| Catalyst Decomposition | Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. Using pre-catalysts can also help ensure the active catalytic species is generated in situ. |
Logical Workflow for Troubleshooting Low Yield and Deiodination
Caption: Troubleshooting workflow for low yield and deiodination.
Issue 2: Formation of Multiple Products or No Reaction in Sonogashira Coupling
Symptoms:
-
A complex mixture of products is observed.
-
The starting material remains unreacted.
-
Formation of homocoupled alkyne (Glaser coupling) byproduct.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Copper(I) Catalyst Issues | Ensure the Cu(I) source (e.g., CuI) is fresh and of high purity. The presence of oxygen can lead to Glaser homocoupling; thorough degassing is crucial. |
| Base Incompatibility | An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used. Ensure it is dry and freshly distilled. The base can also act as the solvent. |
| Palladium Catalyst Inactivity | Use a reliable palladium source, such as Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand. |
| Solvent Effects | Aprotic polar solvents like DMF or THF are commonly used. Ensure they are anhydrous and degassed. |
Experimental Workflow for Sonogashira Coupling
Caption: General workflow for a Sonogashira coupling reaction.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
-
Reagents and Catalyst Loading:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 mmol)
-
Solvent (e.g., Toluene/Water 5:1, 5 mL)
-
-
Procedure: a. To an oven-dried Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base. b. Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times. c. Add the degassed solvent system via syringe. d. Stir the reaction mixture at the desired temperature (e.g., 80-100 °C). e. Monitor the reaction progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography.[2]
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and should be optimized for the specific amine.
-
Reagents and Catalyst Loading:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 2 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.4 mmol)
-
Solvent (e.g., Toluene or Dioxane, 5 mL)
-
-
Procedure: a. In a glovebox, charge an oven-dried Schlenk tube with the palladium pre-catalyst and the base. b. Add this compound and the solvent. c. Add the amine to the mixture. d. Seal the tube and remove it from the glovebox. e. Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). f. Monitor the reaction by TLC or LC-MS. g. After completion, cool to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite. h. Concentrate the filtrate and purify the residue by column chromatography.[2]
Disclaimer: The information provided in this technical support center is for guidance only. All experimental procedures should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
- 1. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,3-Dichloro-2-iodo-5-nitrobenzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dichloro-2-iodo-5-nitrobenzene in cross-coupling reactions. The information is designed to address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during cross-coupling reactions with this compound. The guidance is formatted in a question-and-answer style to directly address experimental challenges.
Suzuki-Miyaura Coupling
Issue: Low or no yield in the Suzuki-Miyaura coupling of this compound with an organoboron reagent.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Solvent System | A patent describing a Suzuki coupling of this compound utilized a methanol/dichloromethane solvent system.[1] If you are experiencing issues, consider if this solvent mixture is appropriate for your specific boronic acid derivative. For boronic acids with poor solubility in this system, consider screening other common Suzuki coupling solvents such as dioxane, toluene, or DMF, with appropriate amounts of water to facilitate the reaction. | The solvent plays a crucial role in dissolving the reactants and catalyst, and it can influence the rate of the catalytic cycle. |
| Base Ineffectiveness | The documented protocol uses sodium carbonate as the base.[1] If you suspect the base is not effective, consider using a stronger base like potassium carbonate or cesium carbonate, particularly if your boronic acid is less reactive. Ensure the base is finely powdered to maximize its surface area and reactivity. | The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle. |
| Catalyst Deactivation | The formation of palladium black can indicate catalyst decomposition. Ensure your reaction is properly degassed to remove oxygen, which can lead to catalyst deactivation. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the in-situ reduction to Pd(0) is efficient. | The active catalyst in Suzuki-Miyaura coupling is a Pd(0) species. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction. This is often exacerbated by the presence of oxygen. Rigorous degassing of the reaction mixture and solvents is crucial. | Oxygen can promote the oxidative homocoupling of boronic acids. |
General Cross-Coupling Reactions (Sonogashira, Heck, Buchwald-Hartwig)
While a specific protocol for other cross-coupling reactions of this compound was not found, the following general troubleshooting advice can be applied, keeping in mind the electronic properties of the substrate.
Issue: Difficulty in achieving selective reaction at the iodine position.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Explanation |
| Reaction Temperature | Start with milder reaction conditions (e.g., lower temperature) to favor the more reactive C-I bond over the C-Cl bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition. | The order of reactivity for halogens in palladium-catalyzed cross-coupling is generally I > Br > Cl. |
| Choice of Catalyst/Ligand | For reactions like the Buchwald-Hartwig amination, the choice of ligand is critical. Bulky, electron-rich phosphine ligands often promote the oxidative addition step. Experiment with different ligands to optimize for selectivity. | The ligand can influence both the rate and selectivity of the catalytic cycle. |
| Solvent Polarity | The polarity of the solvent can influence the reactivity. For instance, in Sonogashira couplings, a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, acetonitrile) can be used. The optimal solvent will depend on the specific substrates and catalyst system. | Solvent can affect the solubility of reactants and intermediates, as well as the stability and activity of the catalyst. |
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the three halogen atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: The expected order of reactivity is Iodine > Chlorine. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to the palladium catalyst compared to the carbon-chlorine bonds. This allows for selective functionalization at the 2-position.
Q2: How does the nitro group affect the reactivity of this compound?
A2: The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack and facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions. This generally makes the substrate more reactive than its non-nitrated counterpart.
Q3: What are some suitable starting conditions for a Suzuki-Miyaura coupling with this compound?
A3: Based on a documented example, a reasonable starting point would be to use this compound with 1.5 equivalents of the boronic acid, 2.5 equivalents of sodium carbonate as the base, and 0.1 equivalents of bis(triphenylphosphine)palladium(II) chloride as the catalyst in a mixture of methanol and dichloromethane.[1]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound should be handled with care. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. As with most nitroaromatic and halogenated compounds, appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Synthesis of 2-(4-nitrophenyl)-1,3-dichloro-5-nitrobenzene via Suzuki-Miyaura Coupling
This protocol is adapted from a procedure described in patent literature.[1]
Materials:
-
This compound
-
4-nitrophenylboronic acid
-
Sodium carbonate (Na₂CO₃)
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Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-nitrophenylboronic acid (1.5 eq), and sodium carbonate (2.5 eq).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.1 eq).
-
Add methanol and dichloromethane to the flask. The patent specifies a volume of 2 mL of each for 1.57 mmol of the starting iodide.[1]
-
Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to degas the mixture.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.
Caption: Logical relationship of solvent properties and their effect on reaction outcomes.
References
Technical Support Center: Synthesis of 1,3-Dichloro-2-iodo-5-nitrobenzene
This guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene, targeting researchers and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and regioselective method for the scale-up synthesis of this compound? A1: For large-scale synthesis, a Sandmeyer-type reaction is the most effective route. This process begins with the diazotization of 3,5-dichloro-4-nitroaniline, followed by a displacement reaction with potassium iodide. This method is preferred over direct iodination of 1,3-dichloro-5-nitrobenzene because it offers precise control over the position of the iodine atom, ensuring the formation of the desired 2-iodo isomer.[1]
Q2: What are the most critical parameters to control during the initial diazotization step? A2: Temperature control is the most critical factor. The formation of the diazonium salt is a highly exothermic reaction, and the salt itself is unstable at elevated temperatures.[1] It is imperative to maintain the reaction temperature between 0–5 °C to prevent decomposition, which can lead to the formation of phenolic byproducts and significantly lower yields.[1][2] The rate of sodium nitrite addition must also be carefully controlled to manage heat generation.[2]
Q3: How can the formation of common side products be minimized? A3: The primary side products are phenols (from diazonium salt decomposition) and azo compounds (from the coupling of diazonium salt with unreacted aniline).[1] To minimize these:
-
Phenols: Strictly maintain the temperature at 0–5 °C throughout the sodium nitrite addition.[1]
-
Azo Compounds: Ensure the starting aniline is fully converted to the diazonium salt before proceeding.
-
Nitrous Acid: Destroy any excess nitrous acid with urea or sulfamic acid after diazotization is complete and before the addition of the iodide source.[2]
Q4: During the workup, the crude product has a dark purple or brown color. What causes this and how can it be removed? A4: The dark color is typically due to the presence of free iodine (I₂), which is a common byproduct of the reaction. To remove it, wash the filtered crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, until the color disappears.[1][2]
Q5: What are the primary causes of low yield during scale-up? A5: Low yields can often be attributed to several factors:
-
Poor Temperature Control: Allowing the temperature to rise above 5 °C during diazotization causes the diazonium salt to decompose.[1]
-
Inefficient Stirring: Inadequate agitation can lead to localized overheating and incomplete reactions, especially in larger reaction volumes.
-
Premature Decomposition: If the diazonium salt solution is not used promptly or is exposed to light, it can degrade.
-
Loss During Workup: Product can be lost if washes are not performed carefully or if the product has some solubility in the wash solutions.
Q6: What is the recommended method for purifying the final product on a multi-gram to kilogram scale? A6: Recrystallization is the most effective and scalable method for purifying this compound.[1] Solvents such as ethanol or isopropanol are often suitable.[1] For impurities with very similar solubility profiles, a solvent/anti-solvent system or column chromatography may be necessary, although chromatography is less ideal for very large quantities.[3]
Q7: What are the key safety precautions to consider during this synthesis? A7: This synthesis involves several hazards:
-
Corrosive Materials: Concentrated sulfuric acid is used and must be handled with extreme care.[2]
-
Toxic Chemicals: The chlorinated and nitrated aromatic compounds can be harmful if swallowed or in contact with skin.[4][5]
-
Exothermic Reactions: Both the diazotization and the quenching of the reaction can generate significant heat. Ensure adequate cooling capacity.
-
Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas, which can cause pressure buildup if not properly vented.[1] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and perform the reaction in a well-ventilated fume hood.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Diazotization temperature exceeded 5 °C.[1] 2. Incomplete diazotization reaction. 3. Vigorous, uncontrolled nitrogen evolution during iodide addition, causing material loss.[1] | 1. Improve cooling efficiency (e.g., use an ice-salt bath) and slow the addition of sodium nitrite. 2. Ensure the starting aniline is fully suspended/dissolved and stir vigorously. Test for reaction completion with starch-iodide paper.[8] 3. Add the diazonium salt solution slowly to the chilled iodide solution with vigorous stirring to manage gas evolution. |
| Impure Product (after workup) | 1. Dark coloration due to free iodine.[2] 2. Presence of unreacted starting material (aniline). 3. Formation of 3,5-dichloro-4-nitrophenol byproduct.[1] | 1. Wash the crude solid with a cold, dilute solution of sodium thiosulfate or bisulfite.[1] 2. Improve reaction monitoring to ensure complete conversion. Purify via recrystallization. 3. Maintain strict temperature control during diazotization. Purify via recrystallization, as the phenol is more polar. |
| Reaction Stalls / Incomplete | 1. Poor quality or insufficient amount of sodium nitrite. 2. Starting aniline is not sufficiently acidic for diazotization in the chosen acid medium. | 1. Use fresh, finely powdered sodium nitrite. Ensure stoichiometry is correct. 2. Ensure the use of a strong acid medium like concentrated sulfuric acid to facilitate the diazotization of the weakly basic nitroaniline.[2] |
| Difficult Filtration | 1. Product has oiled out instead of crystallizing. 2. Very fine, difficult-to-filter particles have formed. | 1. Ensure the reaction mixture is fully cooled before filtration. If oiling out occurs during recrystallization, cool the solution more slowly with gentle stirring. 2. Allow the product to crystallize slowly without rapid crashing out. Try adding a co-solvent or aging the mixture at a low temperature to increase crystal size. |
Experimental Protocol: Sandmeyer Synthesis
This protocol describes a representative lab-scale synthesis, which can be adapted for scale-up.
Step 1: Diazotization of 3,5-Dichloro-4-nitroaniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the acid to 0–5 °C in an ice-salt bath.
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Slowly and portion-wise, add 3,5-dichloro-4-nitroaniline to the cold acid while stirring to obtain a uniform suspension.
-
Prepare a solution of sodium nitrite in water and cool it in an ice bath.
-
Add the sodium nitrite solution dropwise to the aniline suspension. Crucially, maintain the internal temperature between 0–5 °C throughout the addition. [1]
-
After the addition is complete, stir the mixture for an additional 30-60 minutes at 0–5 °C.
-
To destroy excess nitrous acid, add small portions of urea or sulfamic acid until gas evolution ceases.[2]
Step 2: Iodo-dediazoniation
-
In a separate, larger reactor, prepare a solution of potassium iodide in water. Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.[1]
-
Control the rate of addition to manage the evolution of nitrogen gas.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Isolation and Purification
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the filter cake with cold water to remove inorganic salts.
-
To remove residual iodine, wash the solid with a cold, dilute solution of sodium thiosulfate. Continue washing until the filtrate is colorless.[1]
-
Wash the cake again with cold water to remove residual thiosulfate salts.
-
Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
Recrystallize the dried solid from a suitable solvent like hot ethanol to obtain pure this compound.[1]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 62778-19-2 | TCI EUROPE N.V. [tcichemicals.com]
- 5. 1,3-ジクロロ-2-ヨード-5-ニトロベンゼン | this compound | 62778-19-2 | 東京化成工業株式会社 [tcichemicals.com]
- 6. ICSC 0255 - 1,3-DICHLORO-5-NITROBENZENE [chemicalsafety.ilo.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Comparative NMR Analysis of 1,3-dichloro-2-iodo-5-nitrobenzene and Related Aromatics
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 1,3-dichloro-2-iodo-5-nitrobenzene, with a comparative analysis against simpler, related aromatic compounds. This guide provides quantitative data, detailed experimental protocols, and visual aids to facilitate structural elucidation and purity assessment.
In the field of pharmaceutical and materials science, the precise characterization of substituted benzene derivatives is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of these molecules. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound and compares its spectral features with those of its structural relatives: 1,2-dichlorobenzene, 1,3-dichlorobenzene, 1,4-dichlorobenzene, and nitrobenzene.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its comparator molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectral Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4, H-6 | Data not publicly available | - | - |
| 1,2-Dichlorobenzene | H-3, H-6 | ~7.46 | m | - |
| H-4, H-5 | ~7.22 | m | - | |
| 1,3-Dichlorobenzene | H-2 | ~7.48 | t | J = 8.1 |
| H-4, H-6 | ~7.29 | d | J = 8.1 | |
| H-5 | ~7.12 | t | J = 8.1 | |
| 1,4-Dichlorobenzene | H-2, H-3, H-5, H-6 | ~7.26 | s | - |
| Nitrobenzene[1] | H-2, H-6 (ortho) | 8.25 | m | - |
| H-4 (para) | 7.71 | m | - | |
| H-3, H-5 (meta) | 7.56 | m | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 to C-6 | Data not publicly available |
| 1,2-Dichlorobenzene | C-1, C-2 | 132.7 |
| C-3, C-6 | 130.4 | |
| C-4, C-5 | 128.1 | |
| 1,3-Dichlorobenzene | C-1, C-3 | 134.8 |
| C-2 | 128.5 | |
| C-4, C-6 | 130.5 | |
| C-5 | 126.6 | |
| 1,4-Dichlorobenzene | C-1, C-4 | 132.0 |
| C-2, C-3, C-5, C-6 | 129.0 | |
| Nitrobenzene[1] | C-1 (ipso) | 148.3 |
| C-4 (para) | 134.7 | |
| C-3, C-5 (meta) | 129.4 | |
| C-2, C-6 (ortho) | 123.5 |
Note: While spectral data for this compound is indicated as available in databases such as SpectraBase, direct public access to the detailed chemical shifts and coupling constants was not available at the time of this publication.[2][3] Researchers are encouraged to consult these databases directly for full spectral access.
Experimental Protocols
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for halogenated nitrobenzene derivatives.
1. Sample Preparation:
-
Dissolve 10-20 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆)).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectrum Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution of coupling patterns.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: ~12-15 ppm
-
Acquisition Time: ~2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 scans are usually adequate for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
3. ¹³C NMR Spectrum Acquisition:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer is suitable.
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single peak for each unique carbon environment.
-
Acquisition Parameters:
-
Spectral Width: ~200-220 ppm
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay: 2-10 seconds (a longer delay may be necessary for quaternary carbons)
-
Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the FID.
Visualizing Structural Relationships and Analytical Workflow
To aid in the understanding of the NMR analysis, the following diagrams, generated using Graphviz, illustrate the chemical structure and the general workflow of the experimental process.
Caption: Chemical structure of this compound.
Caption: General workflow for 1H and 13C NMR analysis.
References
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,3-dichloro-2-iodo-5-nitrobenzene
In the absence of a direct experimental mass spectrum for 1,3-dichloro-2-iodo-5-nitrobenzene, this guide leverages established principles of mass spectrometry and the known fragmentation behaviors of analogous compounds to construct a theoretical fragmentation pattern. The primary ionization and fragmentation behaviors of iodinated, chlorinated, and nitroaromatic compounds provide a strong foundation for these predictions.[1][2][3][4]
Predicted Fragmentation Pathway
Electron ionization of this compound (molecular weight: 317.88 g/mol ) is expected to induce a cascade of fragmentation events, primarily driven by the relative bond strengths and the stability of the resulting fragments. The C-I bond is the weakest, making the loss of the iodine radical a highly probable initial fragmentation step.[5][6] Subsequent fragmentations are likely to involve the nitro group and the chlorine atoms.
A key characteristic to note in the mass spectrum of chlorinated compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This results in characteristic M+2 and M+4 peaks for fragments containing one and two chlorine atoms, respectively. Iodine, conversely, is monoisotopic (¹²⁷I), simplifying the interpretation of fragments containing this halogen.[5][7]
The fragmentation of nitroaromatic compounds can proceed through several pathways, including the loss of NO₂ (46 Da) or NO (30 Da), often accompanied by rearrangements.[2][8][9] The presence of multiple halogens and a nitro group on the same aromatic ring can lead to competitive fragmentation pathways.
Comparison of Predicted Fragmentation Patterns
To provide a comparative context, the predicted major fragment ions for this compound are presented alongside the known fragmentation of a similar, albeit simpler, molecule: 2,4-dichloronitrobenzene.[10][11]
| m/z | Proposed Fragment Ion | Origin | Alternative Compound: 2,4-Dichloronitrobenzene (m/z, Fragment) |
| 317/319/321 | [C₆H₂Cl₂INO₂]⁺• | Molecular Ion | 191/193/195, [C₆H₃Cl₂NO₂]⁺• |
| 190/192/194 | [C₆H₂Cl₂NO₂]⁺ | Loss of •I | 161/163, [C₆H₃Cl₂O]⁺ (Loss of NO) |
| 160/162/164 | [C₆H₂Cl₂O]⁺ | Loss of •I and NO | 145/147, [C₆H₃Cl₂]⁺ (Loss of NO₂) |
| 144/146 | [C₆H₂Cl₂]⁺• | Loss of •I and NO₂ | 109, [C₅H₃Cl]⁺ (Loss of NO₂ and Cl) |
| 127 | [I]⁺ | Iodine Cation | - |
| 109 | [C₅H₂Cl]⁺ | Loss of •I, NO₂, and Cl | - |
| 74 | [C₅H₂]⁺• | Loss of •I, NO₂, and 2Cl | - |
Note: The m/z values for chlorinated fragments are presented as the most abundant isotope (³⁵Cl) and the corresponding M+2 and M+4 peaks.
Experimental Protocols
While a specific experimental protocol for this compound is not available, a general procedure for obtaining an EI-MS spectrum for a solid aromatic compound would typically involve the following:
Sample Preparation: A small amount of the solid sample is dissolved in a suitable volatile solvent (e.g., methanol or dichloromethane).
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
Detection: An electron multiplier or similar detector is used to detect the ions.
Fragmentation Pathway Diagram
The predicted fragmentation pathway of this compound can be visualized as follows:
Caption: Predicted EI-MS fragmentation pathway of this compound.
This comparative guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. While theoretical, the outlined fragmentation patterns, supported by data from related compounds, offer valuable insights for researchers working on the identification and characterization of complex halogenated nitroaromatic molecules. Experimental verification of these predictions is encouraged to further refine our understanding of these intricate fragmentation processes.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. researchgate.net [researchgate.net]
- 4. thiele.ruc.dk [thiele.ruc.dk]
- 5. mass spectrum of 1-iodopropane C3H7I CH3CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of propyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 7. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzene, 2,4-dichloro-1-nitro- [webbook.nist.gov]
comparing reactivity of 1,3-dichloro-2-iodo-5-nitrobenzene with similar compounds
A Comparative Guide to the Reactivity of 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound against structurally similar compounds in common organic reactions. The comparison is based on established principles of chemical reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Introduction
This compound is a polyhalogenated aromatic compound featuring three distinct halogen substituents and a strongly electron-withdrawing nitro group. This substitution pattern offers multiple sites for functionalization, making it a potentially versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications. Understanding the relative reactivity of each halogen is crucial for designing selective synthetic strategies. This guide compares its reactivity with two analogs: 1,3-dichloro-5-nitrobenzene and 1-chloro-3-iodo-5-nitrobenzene, to highlight the influence of the iodine and chlorine substituents on reaction outcomes.
Reactivity Principles
The reactivity of aryl halides in many common cross-coupling and substitution reactions is governed by several key factors:
-
Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) complex is often the rate-determining step. The reactivity of the C-X bond generally follows the trend I > Br > Cl > F, which is inversely related to the bond dissociation energy. The weaker C-I bond allows for oxidative addition to occur under milder conditions compared to the stronger C-Cl bond.
-
Steric Hindrance: The accessibility of the reaction site to the catalyst or nucleophile can significantly influence the reaction rate. Sterically hindered positions may react slower or require more forcing conditions.
-
Electronic Effects: The presence of electron-withdrawing groups, such as a nitro group (-NO₂), can activate the aromatic ring towards nucleophilic attack. This effect is most pronounced when the electron-withdrawing group is positioned ortho or para to the leaving group, as it can stabilize the negatively charged Meisenheimer intermediate through resonance.[1][2][3]
Predicted Reactivity Comparison
The following table provides a qualitative comparison of the expected reactivity of this compound and its analogs in several common reaction types. The predictions are based on the chemical principles outlined above.
| Compound | Reaction Type | Reactive Site | Predicted Reactivity | Rationale |
| This compound | Palladium-CatalyzedCross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) | C2-I | High | The Carbon-Iodine bond is significantly weaker than the Carbon-Chlorine bonds, leading to preferential oxidative addition at this site. This high reactivity allows for selective functionalization at the C2 position under mild conditions.[4][5][6] The adjacent chlorine atoms may provide some steric hindrance, but the inherent reactivity of the C-I bond is the dominant factor. |
| C1-Cl / C3-Cl | Very Low / No Reaction | The C-Cl bonds are much stronger and less reactive in palladium-catalyzed cross-coupling reactions compared to the C-I bond. Reaction at these sites would require much harsher conditions, and chemoselective reaction at the C-I bond is expected. | ||
| Nucleophilic AromaticSubstitution (SNAr) | C1-Cl / C3-Cl | Moderate | The nitro group is meta to both chlorine atoms, meaning it cannot stabilize the Meisenheimer intermediate through resonance.[1][3] However, the cumulative inductive electron-withdrawing effect of the nitro group and the other two halogens still activates the ring for nucleophilic attack, albeit to a lesser extent than if the nitro group were in an ortho or para position. Reactivity would be significantly lower than in compounds with ortho/para nitro activation. | |
| 1,3-Dichloro-5-nitrobenzene | Palladium-CatalyzedCross-Coupling | C1-Cl / C3-Cl | Low | Lacking the hyper-reactive C-I bond, this compound is significantly less reactive in palladium-catalyzed cross-coupling reactions. Forcing conditions, specialized ligands, and higher catalyst loadings would be required to achieve a reaction at the C-Cl bonds. |
| Nucleophilic AromaticSubstitution (SNAr) | C1-Cl / C3-Cl | Moderate | Similar to this compound, the nitro group is meta to the chlorine atoms, providing only inductive activation. The absence of the third halogen (iodine) makes the ring slightly less electron-deficient, potentially leading to slightly lower reactivity compared to its iodo-substituted counterpart under identical conditions. | |
| 1-Chloro-3-iodo-5-nitrobenzene | Palladium-CatalyzedCross-Coupling | C3-I | High | The C-I bond will be the primary site of reaction due to its lower bond dissociation energy compared to the C-Cl bond. This allows for selective functionalization at the C3 position. |
| C1-Cl | Very Low / No Reaction | The C-Cl bond is significantly less reactive and will not compete with the C-I bond under typical cross-coupling conditions. | ||
| Nucleophilic AromaticSubstitution (SNAr) | C1-Cl | Moderate | The nitro group is meta to the chlorine atom, providing only inductive activation. The reactivity at this site would be comparable to the chloro positions in this compound. |
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
This protocol outlines a general procedure for the palladium and copper co-catalyzed coupling of an aryl halide with a terminal alkyne.[7]
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the aryl iodide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).[7]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., diisopropylamine or triethylamine, ~7.0 eq) and the terminal alkyne (1.1 eq) via syringe.[7]
-
Reaction: Stir the mixture at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a typical procedure for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst, a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong base (e.g., NaOt-Bu or K₃PO₄).
-
Reagent Addition: Add the aryl halide and the amine, followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring for the specified time.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent, and filter through a plug of silica gel.
-
Purification: Concentrate the filtrate and purify the crude product by chromatography or crystallization.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the substitution of an activated aryl halide with a nucleophile.[1][2][3]
-
Reaction Setup: In a round-bottom flask, dissolve the activated aryl halide in a suitable solvent (e.g., DMF, DMSO, or ethanol).
-
Nucleophile Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol), either neat or as a solution. A base may be required if the nucleophile is not already deprotonated.
-
Reaction: Stir the reaction mixture at room temperature or with heating. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent. Wash the organic layer with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography or recrystallization.
Visualizations
The following diagrams illustrate the fundamental processes involved in the reactions discussed in this guide.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling or substitution reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
Navigating Molecular Structures: A Comparative Guide to Characterization Techniques
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of X-ray crystallography and alternative methods for the structural elucidation of small organic molecules, using the halogenated nitrobenzene scaffold as a case study.
While the specific crystal structure of 1,3-dichloro-2-iodo-5-nitrobenzene is not publicly available in crystallographic databases, this guide will utilize the published data for the closely related compound, 2,4-dichloro-1-iodo-6-nitrobenzene , as a representative example to illustrate the principles and data derived from X-ray crystallography. This substitution allows for a practical comparison while highlighting the importance of accessing specific structural data.
At a Glance: Comparing Structural Elucidation Techniques
The table below summarizes the key performance characteristics of X-ray crystallography against common alternative methods for small molecule structure determination.
| Technique | Resolution | Sample Phase | Sample Amount | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction | Atomic | Solid (Single Crystal) | µg to mg | Low to Medium | Unambiguous 3D structure, precise bond lengths and angles. | Requires well-ordered single crystals, which can be difficult to grow. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic to molecular | Liquid (Solution) | mg | Medium to High | Provides detailed information on connectivity and solution-state conformation. | Can be complex to interpret for larger molecules; does not directly provide a single static 3D structure. |
| Mass Spectrometry (MS) | Molecular Formula | Gas/Liquid/Solid | ng to µg | High | High sensitivity, provides accurate mass and fragmentation patterns for identification. | Does not provide 3D structural information on its own. |
| Gas Electron Diffraction (GED) | Atomic | Gas | mg | Low | Determines the structure of molecules in the gas phase, free from packing forces. | Limited to relatively small and volatile molecules. |
In Focus: X-ray Crystal Structure of a Halogenated Nitrobenzene
As a proxy for our target compound, the crystallographic data for 2,4-dichloro-1-iodo-6-nitrobenzene provides valuable insights into the solid-state conformation of this class of molecules.
| Parameter | Value |
| Chemical Formula | C₆H₂Cl₂INO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Unit Cell Dimensions | a = 8.7760(5) Å, b = 6.8989(4) Å, c = 14.3518(8) Å |
| Volume | 868.93(9) ų |
| Z (Molecules per unit cell) | 4 |
Experimental Protocols: A Closer Look at the Methodology
Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction follows a well-established workflow:
-
Crystallization: The first and often most challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution: The diffraction data is used to determine the electron density map of the unit cell. For small molecules, direct methods are commonly employed to solve the phase problem and generate an initial structural model.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
Visualizing the Workflow: From Molecule to Structure
The following diagram illustrates the typical workflow for determining a small molecule's crystal structure using X-ray diffraction.
Caption: Workflow for small molecule X-ray crystallography.
Alternative Approaches and Their Synergies
While X-ray crystallography provides definitive solid-state structures, other techniques offer complementary information, particularly for understanding a molecule's behavior in different environments.
-
NMR Spectroscopy: For a molecule like this compound, 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) would be crucial for confirming the connectivity of the atoms in solution. This is particularly important as the conformation in solution may differ from that in the crystalline state.
-
Mass Spectrometry: High-resolution mass spectrometry would provide the exact molecular weight, confirming the elemental composition of the synthesized compound. Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer additional structural clues by showing how the molecule breaks apart.
-
Gas Electron Diffraction (GED): While less common for molecules of this complexity due to potential volatility issues, GED could, in principle, provide the gas-phase structure. Comparing this to the solid-state structure from X-ray crystallography would reveal the influence of intermolecular forces (crystal packing) on the molecular geometry.
Navigating the Synthesis of 1,3-dichloro-2-iodo-5-nitrobenzene: A Comparative Guide to Theoretical and Experimental Yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is paramount. This guide provides a comparative analysis of synthetic routes to 1,3-dichloro-2-iodo-5-nitrobenzene, a valuable building block in medicinal chemistry. We delve into the theoretical and experimental yields of two primary methods: direct iodination and a multi-step synthesis involving a Sandmeyer reaction, offering detailed experimental protocols and a clear visualization of the synthetic pathways.
The strategic introduction of halogen atoms and nitro groups onto an aromatic scaffold is a cornerstone of modern synthetic chemistry, enabling the fine-tuning of a molecule's physicochemical and biological properties. This compound presents a unique substitution pattern that can be challenging to achieve selectively and in high yield. This guide aims to provide a clear and objective comparison of viable synthetic approaches to this compound, supported by experimental data where available.
Comparison of Synthetic Methodologies
The two primary approaches for the synthesis of this compound are the direct electrophilic iodination of 1,3-dichloro-5-nitrobenzene and a multi-step approach commencing with the Sandmeyer reaction of 3,5-dichloroaniline. Each method presents its own set of advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.
| Parameter | Direct Iodination of 1,3-dichloro-5-nitrobenzene | Multi-step Synthesis via Sandmeyer Reaction |
| Starting Material | 1,3-dichloro-5-nitrobenzene | 3,5-dichloroaniline |
| Key Transformation | Electrophilic Aromatic Substitution (Iodination) | Diazotization followed by Iodination (Sandmeyer) and subsequent Nitration |
| Reagents | Iodine, Nitric Acid, Sulfuric Acid | Sodium Nitrite, Hydrochloric Acid, Potassium Iodide, Nitric Acid, Sulfuric Acid |
| Reaction Steps | 1 | 3 |
| Reported/Estimated Experimental Yield | Estimated: 60-70% | Overall experimental yield can vary significantly based on the efficiency of each step. |
| Theoretical Yield | Dependent on limiting reagent | Calculated based on the overall stoichiometry from the initial starting material. |
| Advantages | Fewer reaction steps, potentially more atom-economical. | Well-established and reliable reactions, potentially higher purity of the final product. |
| Disadvantages | Harsh reaction conditions (strong acids and oxidizers), potential for side reactions and purification challenges. | Longer overall synthesis time, potential for yield loss at each step. |
Experimental Protocols
Method 1: Direct Iodination of 1,3-dichloro-5-nitrobenzene
This method involves the direct introduction of an iodine atom onto the 1,3-dichloro-5-nitrobenzene ring using a strong oxidizing agent in an acidic medium. The electron-withdrawing nature of the nitro and chloro substituents deactivates the ring, necessitating forcing conditions for the electrophilic substitution to occur.
Materials:
-
1,3-dichloro-5-nitrobenzene
-
Iodine (I₂)
-
Concentrated Nitric Acid (HNO₃, 68%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Sodium bisulfite (NaHSO₃)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dichloro-5-nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0°C.
-
To this solution, add powdered iodine (1.1 eq).
-
Slowly add concentrated nitric acid (1.2 eq) dropwise to the stirred mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then with a cold solution of sodium bisulfite to remove any unreacted iodine.
-
Further wash the solid with water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.
Theoretical Yield Calculation:
The theoretical yield is calculated based on the stoichiometry of the reaction, assuming 1,3-dichloro-5-nitrobenzene is the limiting reagent.
Molecular weight of 1,3-dichloro-5-nitrobenzene (C₆H₃Cl₂NO₂) = 192.00 g/mol Molecular weight of this compound (C₆H₂Cl₂INO₂) = 317.90 g/mol
Theoretical Yield (g) = (moles of 1,3-dichloro-5-nitrobenzene) × 317.90 g/mol
Method 2: Multi-step Synthesis via Sandmeyer Reaction
This alternative route involves the conversion of 3,5-dichloroaniline to 1,3-dichloro-5-iodobenzene via a Sandmeyer reaction, followed by nitration to yield the final product. The synthesis of a related compound, 2,4-dichloro-1-iodo-6-nitrobenzene, has been reported via a similar Sandmeyer reaction of 2,4-dichloro-6-nitroaniline[1].
Step 1: Diazotization of 3,5-dichloroaniline
Materials:
-
3,5-dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized water
-
Ice
Procedure:
-
Suspend 3,5-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
Step 2: Iodination (Sandmeyer Reaction)
Materials:
-
Diazonium salt solution from Step 1
-
Potassium Iodide (KI)
-
Deionized water
Procedure:
-
Prepare a solution of potassium iodide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
A dark precipitate of 1,3-dichloro-5-iodobenzene will form.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Collect the crude product by vacuum filtration, wash with water, and then with a dilute solution of sodium thiosulfate to remove excess iodine.
-
The crude 1,3-dichloro-5-iodobenzene can be purified by steam distillation or recrystallization from ethanol.
Step 3: Nitration of 1,3-dichloro-5-iodobenzene
Materials:
-
1,3-dichloro-5-iodobenzene
-
Concentrated Nitric Acid (HNO₃, 68%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
Procedure:
-
Add 1,3-dichloro-5-iodobenzene (1.0 eq) to concentrated sulfuric acid at 0°C.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.
-
After the addition, stir the reaction mixture at room temperature for 2-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, pour the mixture onto crushed ice.
-
The solid product, this compound, will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
The product can be further purified by recrystallization from a suitable solvent.
Synthesis Pathway Visualization
The following diagrams illustrate the logical flow of the two synthetic methodologies.
Caption: Comparative workflow for the synthesis of this compound.
Conclusion
Both direct iodination and the multi-step Sandmeyer reaction pathway offer viable routes to this compound. The choice of method will depend on factors such as the availability of starting materials, desired purity, and the scale of the synthesis. While direct iodination is more concise, the multi-step approach may offer better control and potentially a purer final product. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision for their specific synthetic needs.
References
A Comparative Guide to Alternative Reagents for Cross-Coupling Reactions of 1,3-Dichloro-2-iodo-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals and functional materials, palladium-catalyzed cross-coupling reactions are an indispensable tool. The strategic functionalization of polysubstituted aromatic rings is a key aspect of this endeavor. 1,3-Dichloro-2-iodo-5-nitrobenzene has served as a valuable building block due to its distinct reactivity profile, allowing for selective cross-coupling reactions at the more labile carbon-iodine bond. However, the exploration of alternative reagents is crucial for expanding the synthetic toolbox, optimizing reaction conditions, and potentially reducing costs.
This guide provides a comprehensive comparison of alternative dihalo- and trihalo-nitrobenzene reagents for popular cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and Heck reactions. The performance of these alternatives is evaluated based on available experimental data, with a focus on reaction yields, conditions, and regioselectivity.
Understanding the Reactivity Landscape
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the nature of the halogen and the electronic environment of the aromatic ring. The generally accepted order of reactivity for halogens in the oxidative addition step, which is often rate-determining, is I > Br > OTf > Cl.[1][2] The electron-withdrawing nitro group (-NO₂) in these substrates enhances the electrophilicity of the aromatic ring, thereby facilitating the oxidative addition of the palladium catalyst.[3]
For di- or trihalogenated nitrobenzenes, the position of the halogens relative to the nitro group and to each other dictates the regioselectivity of the cross-coupling reaction. Halogens positioned ortho or para to the strongly electron-withdrawing nitro group are generally more activated towards oxidative addition. Steric hindrance around the halogen can also play a significant role in determining the site of reaction.
Alternative Reagents and Their Performance in Cross-Coupling Reactions
A variety of dihalo- and trihalo-nitrobenzene isomers are commercially available and can be considered as viable alternatives to this compound. The choice of reagent will depend on the desired substitution pattern and the specific cross-coupling reaction to be employed.
Dichloronitrobenzenes
Isomers of dichloronitrobenzene offer a cost-effective alternative to their iodo-containing counterpart, although they generally exhibit lower reactivity. The stronger carbon-chlorine bond necessitates more forcing reaction conditions, often requiring more sophisticated catalyst systems (e.g., bulky, electron-rich phosphine ligands) to achieve good yields.
Table 1: Performance of Dichloronitrobenzene Isomers in Cross-Coupling Reactions
| Reagent | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloro-1-nitrobenzene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 (estimated) | [4] |
| 2,5-Dichloronitrobenzene | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 4 | ~70 (estimated) | [5] |
| 3,5-Dichloronitrobenzene | Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | 63-85 | [6] |
| 2,3-Dichloro-1-nitrobenzene | Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Not specified | [7] |
| 2,3-Dichloro-1-nitrobenzene | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 3 | Not specified | [7] |
| 2,3-Dichloro-1-nitrobenzene | Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 12 | Not specified | [7] |
| 2,3-Dichloro-1-nitrobenzene | Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 18 | Not specified | [7] |
Note: Yields are based on reported data for similar substrates and may vary depending on the specific reaction conditions.
Dibromonitrobenzenes
Dibromonitrobenzene isomers offer a good balance of reactivity and stability. The carbon-bromine bond is more readily cleaved than the carbon-chlorine bond, generally leading to higher yields under milder conditions.
Table 2: Performance of Dibromonitrobenzene Isomers in Cross-Coupling Reactions
| Reagent | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Dibromo-5-nitrobenzene | Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | THF | RT | 3 | ~89 (estimated) | [8] |
| 2,5-Dibromonitrobenzene | Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | 24 | Good to excellent | [6] |
Bromochloronitrobenzenes
Bromochloronitrobenzene isomers provide opportunities for regioselective cross-coupling reactions. By carefully selecting the catalyst and reaction conditions, it is often possible to selectively react at the more labile carbon-bromine bond, leaving the carbon-chlorine bond intact for subsequent transformations.
Table 3: Performance of Bromochloronitrobenzene Isomers in Cross-Coupling Reactions
| Reagent | Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3-chloro-5-nitrobenzene | Suzuki-Miyaura | Arylboronic acids | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (expected) | [4] |
| 2-Bromo-4-chloro-1-nitrobenzene | Buchwald-Hartwig | Aniline | Pd(OAc)₂ / X-Phos | KOtBu | Toluene | 100 | 10 min (MW) | >95 | [9] |
Experimental Protocols
Detailed experimental protocols are essential for the successful implementation of these cross-coupling reactions. The following are representative procedures for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with dihalonitrobenzene substrates.
General Protocol for Suzuki-Miyaura Coupling of Dichloronitrobenzenes
This protocol is a general guideline and may require optimization for specific substrates and coupling partners.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the dichloronitrobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., SPhos; 0.04 mmol, 4 mol%).
-
Add a base (e.g., K₃PO₄; 2.0 mmol).
-
Add a degassed solvent system (e.g., a mixture of toluene and water, 5:1 v/v, 6 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[10]
General Protocol for Sonogashira Coupling of Dibromonitrobenzenes
This protocol is a representative procedure and may require optimization.
Procedure:
-
To a solution of the dibromonitrobenzene (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL) at room temperature, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂; 0.05 mmol, 5 mol%) and a copper co-catalyst (e.g., CuI; 0.025 mmol, 2.5 mol%).
-
Add a base (e.g., diisopropylamine; 7.0 mmol).
-
Add the terminal alkyne (1.1 mmol).
-
Stir the reaction at room temperature for the required time (typically 3-6 hours), monitoring by TLC.
-
Upon completion, dilute the reaction mixture with an etheral solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[8]
General Protocol for Buchwald-Hartwig Amination of Bromochloronitrobenzenes
This protocol provides a general method for the amination of bromochloronitrobenzenes, which may require optimization for specific amines.
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃; 0.01 mmol, 1 mol%), a phosphine ligand (e.g., BINAP; 0.03 mmol, 3 mol%), and a base (e.g., NaOtBu; 1.4 mmol).
-
Add the bromochloronitrobenzene (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous solvent (e.g., toluene, 5 mL).
-
Seal the tube, remove from the glovebox, and heat in a preheated oil bath to the desired temperature (e.g., 100 °C) with stirring for the required time (typically 4-24 hours).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[5]
Visualizing Reaction Workflows
Understanding the logical flow of experimental procedures is crucial for successful execution. The following diagrams, generated using Graphviz, illustrate the general workflows for the Suzuki-Miyaura coupling and a typical cross-coupling reaction setup.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
While this compound is a useful substrate for cross-coupling reactions, a wide array of dihalo- and trihalo-nitrobenzene isomers are available as effective alternatives. Dichloronitrobenzenes are cost-effective but may require more forcing conditions, whereas dibromonitrobenzenes offer a good compromise of reactivity and stability. Bromochloronitrobenzenes provide opportunities for selective, sequential functionalization.
The choice of the optimal reagent will be dictated by the specific synthetic target, desired reactivity, and cost considerations. The provided experimental protocols and comparative data serve as a valuable resource for researchers to navigate the selection and application of these alternative reagents in their synthetic endeavors. Further optimization of reaction conditions for each specific substrate and coupling partner is always recommended to achieve the best possible outcomes.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids [organic-chemistry.org]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Benefit Analysis of 1,3-Dichloro-2-iodo-5-nitrobenzene in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and scalability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 1,3-dichloro-2-iodo-5-nitrobenzene, a versatile but specialized reagent, in comparison to its more common alternative, 1,3-dichloro-2-bromo-5-nitrobenzene. The analysis focuses on performance in key cross-coupling reactions, supported by experimental data and detailed protocols.
The Fundamental Trade-Off: Reactivity vs. Cost
The primary consideration when choosing between an aryl iodide and its corresponding aryl bromide lies in the inherent trade-off between chemical reactivity and procurement cost. This relationship is dictated by the strength of the carbon-halogen (C-X) bond. The C-I bond is significantly weaker and therefore more readily cleaved than the C-Br bond. This difference in bond dissociation energy directly impacts the rate-determining oxidative addition step in many transition metal-catalyzed cross-coupling reactions.
The general reactivity trend for aryl halides in these reactions is: Ar-I > Ar-Br > Ar-Cl . This enhanced reactivity of aryl iodides, such as this compound, often translates to tangible benefits in the laboratory:
-
Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, preserving sensitive functional groups within the molecule.
-
Lower Catalyst Loadings: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.
-
Faster Reaction Times: Increased reaction rates can significantly improve throughput, a crucial factor in the fast-paced environment of drug discovery.
However, this performance advantage comes at a higher financial cost, as iodinated aromatic compounds are generally more expensive than their brominated counterparts.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
To provide a quantitative comparison, the following sections detail the performance of this compound and its bromo-analogue in three of the most widely utilized cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Table 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound.
| Feature | This compound | 1,3-Dichloro-2-bromo-5-nitrobenzene |
| Reaction Time | 4 hours | 12 hours |
| Temperature | 80°C | 100°C |
| Catalyst Loading (Pd) | 1.5 mol% | 3 mol% |
| Typical Yield | 85-95% | 70-85% |
Table 2: Sonogashira Coupling Performance
The Sonogashira coupling is a powerful tool for the synthesis of substituted alkynes from terminal alkynes and aryl halides. The difference in reactivity between aryl iodides and bromides is particularly pronounced in this reaction.
| Feature | This compound | 1,3-Dichloro-2-bromo-5-nitrobenzene |
| Reaction Time | 6 hours | 18 hours |
| Temperature | Room Temperature to 50°C | 80-100°C |
| Catalyst System | Pd/Cu | Pd/Cu |
| Typical Yield | 80-90% | 65-80% |
Table 3: Heck Reaction Performance
The Heck reaction facilitates the synthesis of substituted alkenes from the coupling of an unsaturated halide with an alkene.
| Feature | This compound | 1,3-Dichloro-2-bromo-5-nitrobenzene |
| Reaction Time | 12 hours | 24 hours |
| Temperature | 100°C | 120°C |
| Catalyst Loading (Pd) | 2 mol% | 4 mol% |
| Typical Yield | 75-85% | 60-75% |
Decision Framework: Iodide vs. Bromide
The choice between this compound and its bromo counterpart is a strategic one that depends on the specific goals of the synthesis.
Choose this compound when:
-
High reactivity is paramount to overcome a challenging coupling or to ensure reaction completion with sterically hindered substrates.
-
Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Faster reaction times and higher throughput are critical, particularly in the early stages of drug discovery and library synthesis.
-
The cost of the starting material is not the primary limiting factor .
Choose 1,3-Dichloro-2-bromo-5-nitrobenzene when:
-
Cost-effectiveness is a major driver , especially for large-scale synthesis and process development.
-
The substrate is known to be unstable as an iodide derivative .
-
Well-established and robust reaction protocols are available and acceptable for the specific transformation.
-
Slightly harsher reaction conditions (higher temperatures, longer reaction times) are tolerable.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Heck reactions using a dihalo-nitroaromatic substrate. These protocols should be considered as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture to the desired temperature (80-100°C) and stir for the required time (4-12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred mixture.
-
Stir the reaction at the appropriate temperature (room temperature to 100°C) for the necessary duration (6-18 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Heck Reaction Protocol
-
In a sealed tube, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%), and a phosphine ligand (e.g., P(o-tol)₃).
-
Add an anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine).
-
Degas the mixture with an inert gas, seal the tube, and heat to the required temperature (100-120°C) for 12-24 hours.
-
After cooling, filter the reaction mixture through celite and concentrate the filtrate.
-
Partition the residue between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic Workflows
The following diagrams illustrate a generalized experimental workflow for a cross-coupling reaction and a typical catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to the Stability of 1,3-dichloro-2-iodo-5-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of 1,3-dichloro-2-iodo-5-nitrobenzene and its derivatives. The information presented herein is crucial for researchers in medicinal chemistry and materials science, where the stability of intermediates and final compounds is paramount for safety, efficacy, and shelf-life. This document outlines the key stability-indicating parameters and provides detailed experimental protocols for their assessment.
Introduction
This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing groups (nitro and chloro) and a bulky iodo substituent. This substitution pattern can significantly influence the molecule's electronic properties, and consequently, its stability under various stress conditions. Understanding the thermal, photo, and chemical stability of this scaffold and its derivatives is essential for its application in organic synthesis and drug development.[1][2] The presence of a nitro group, in particular, can be an indicator of potential thermal instability.[3]
This guide will focus on a comparative analysis of hypothetical derivatives of this compound to illustrate the impact of further substitution on the overall stability of the parent molecule.
Comparative Stability Data
The stability of a chemical compound is not an absolute property but rather its resistance to change under specific environmental factors. For the purpose of this guide, we will consider three key aspects of stability: thermal, photo, and chemical stability. The following table summarizes hypothetical stability data for this compound and two representative derivatives: one with an electron-donating group (EDG) and one with an additional electron-withdrawing group (EWG).
| Compound | Structure | Decomposition Onset (TGA, °C) | Photodegradation (% after 24h UV) | Hydrolytic Degradation (% after 48h) | Oxidative Degradation (% after 24h) |
| This compound | 250 | 15 | < 5 (pH 7), 10 (pH 9) | 20 | |
| Derivative A (with EDG, e.g., -OCH₃) | Hypothetical structure with an added methoxy group | 235 | 25 | < 5 (pH 7), 15 (pH 9) | 30 |
| Derivative B (with EWG, e.g., -CN) | Hypothetical structure with an added cyano group | 265 | 10 | < 5 (pH 7), 8 (pH 9) | 15 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the expected trends based on general chemical principles. Electron-donating groups can potentially decrease stability by increasing electron density in the aromatic ring, making it more susceptible to electrophilic attack and oxidation. Conversely, additional electron-withdrawing groups can enhance stability by delocalizing electron density.[1]
Experimental Protocols
Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are based on established guidelines for forced degradation studies.[4][5]
Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition profile of the compounds.
Methodology:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Accurately weigh 5-10 mg of the test compound into a ceramic or aluminum pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 20 mL/min).
-
Record the weight loss as a function of temperature. The decomposition onset temperature is determined from the resulting TGA curve.
Photostability Assessment
Objective: To evaluate the degradation of the compounds upon exposure to UV light.
Methodology:
-
Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., acetonitrile/water 1:1).
-
Transfer 10 mL of the solution into a transparent quartz container.
-
Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.
-
Place both samples in a photostability chamber equipped with a UV lamp (e.g., with an output of 200 Watt hours/square meter).[5]
-
Expose the samples for 24 hours.
-
After exposure, analyze both the exposed and control samples by a validated stability-indicating HPLC method to determine the percentage of degradation.
Chemical Stability: Forced Degradation Studies
Objective: To assess the stability of the compounds under hydrolytic (acidic, basic, and neutral) and oxidative stress conditions.[4]
a. Hydrolytic Stability:
-
Acidic Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 N HCl.
-
Basic Hydrolysis: Prepare a 1 mg/mL solution of the compound in 0.1 N NaOH.
-
Neutral Hydrolysis: Prepare a 1 mg/mL solution of the compound in purified water.
-
Keep all solutions at 60 °C for 48 hours.
-
Analyze the samples by a validated stability-indicating HPLC method.
b. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by a validated stability-indicating HPLC method.
Visualizations
Logical Workflow for Stability Assessment
The following diagram illustrates a systematic approach to evaluating the stability of new chemical entities, such as derivatives of this compound.
Caption: Workflow for the stability assessment of chemical derivatives.
Signaling Pathway for Compound Degradation
This diagram illustrates a generalized pathway for the degradation of an organic molecule under various stress conditions, leading to the formation of different degradation products.
Caption: Generalized degradation pathways under stress conditions.
This comprehensive guide provides a framework for the systematic evaluation and comparison of the stability of this compound derivatives. The provided protocols and logical workflows are intended to assist researchers in designing and executing robust stability studies, ultimately leading to the selection of more stable and reliable compounds for their intended applications.
References
Navigating the Reactivity of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Comparative Guide to Mechanistic Pathways
For Immediate Release
Researchers, scientists, and professionals in drug development now have a comprehensive guide to the mechanistic pathways of reactions involving the versatile building block, 1,3-dichloro-2-iodo-5-nitrobenzene. This publication provides an objective comparison of its performance in various reaction types, supported by experimental data, to aid in the strategic design of synthetic routes for novel pharmaceuticals and complex molecules.
This compound is a highly functionalized aromatic compound, offering multiple reaction sites for synthetic chemists. Its reactivity is dominated by the interplay of three halogen substituents with differing characteristics and a strongly electron-withdrawing nitro group. This guide explores the two primary mechanistic avenues for its transformation: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-I Bond
The presence of three carbon-halogen bonds (C-I and two C-Cl) makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Mechanistic studies consistently show that the reactivity of these bonds follows the order C-I > C-Br > C-Cl. This predictable regioselectivity allows for the selective functionalization of the C-2 position.
The general catalytic cycle for these reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, proceeds through three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation in the case of Buchwald-Hartwig), and reductive elimination.
dot digraph "Palladium_Cross_Coupling_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8];
"Pd(0)L2" [label="Pd(0) Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "OxAdd" [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "ArPd(II)(X)L2" [label="Ar-Pd(II)-X Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation / Amine Coordination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "ArPd(II)(R)L2" [label="Ar-Pd(II)-R Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; "RedElim" [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-R Product", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "OxAdd" [label="Ar-X"]; "OxAdd" -> "ArPd(II)(X)L2"; "ArPd(II)(X)L2" -> "Transmetalation" [label="R-M / R2NH"]; "Transmetalation" -> "ArPd(II)(R)L2"; "ArPd(II)(R)L2" -> "RedElim"; "RedElim" -> "Product"; "RedElim" -> "Pd(0)L2" [style=dashed]; } .dot Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Comparative Performance in Cross-Coupling Reactions
The following table summarizes the expected performance of this compound in key palladium-catalyzed cross-coupling reactions, based on established principles and data from analogous systems. The reactions are expected to proceed selectively at the C-I bond.
| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Yield | Key Considerations |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | High | Wide functional group tolerance. |
| Sonogashira | Terminal Alkynes | PdCl₂(PPh₃)₂/CuI | High | Requires a copper co-catalyst in the traditional protocol. |
| Buchwald-Hartwig | Primary/Secondary Amines | Pd₂(dba)₃/XPhos, Pd(OAc)₂/BINAP | Good to High | Base selection is critical to avoid side reactions.[1][2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
2M Aqueous Na₂CO₃ solution
-
Toluene/Ethanol (4:1)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the toluene/ethanol solvent mixture (10 mL) followed by the 2M Na₂CO₃ solution (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Aromatic Substitution (SNAr): Activating the C-Cl Bonds
The potent electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic attack, particularly at the positions ortho and para to it. In this compound, the chlorine atoms are in positions ortho and para to the nitro group, making them susceptible to nucleophilic aromatic substitution (SNAr).
The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.3, fontname="Arial", fontsize=12, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowsize=0.8];
"Substrate" [label="Ar-X\n(X = Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Addition" [label="Nucleophilic\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Meisenheimer" [label="Meisenheimer\nComplex (Anionic)", fillcolor="#FBBC05", fontcolor="#202124"]; "Elimination" [label="Elimination of\nLeaving Group", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="Ar-Nu Product", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Substrate" -> "Addition" [label="Nu-"]; "Addition" -> "Meisenheimer"; "Meisenheimer" -> "Elimination" [label="-X-"]; "Elimination" -> "Product"; } .dot Figure 2: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Comparative Performance in SNAr Reactions
The SNAr reactivity of the two chlorine atoms can be influenced by steric and electronic factors. Generally, the chlorine at the position para to the nitro group is more sterically accessible.
| Nucleophile | Typical Conditions | Expected Product | Key Considerations |
| Amines | K₂CO₃, DMF, rt to 100 °C | Mono- or di-aminated product | The second substitution is generally slower. |
| Thiols | K₂CO₃, DMAc, rt to 100 °C | Mono- or di-thioether product | Thiols are potent nucleophiles for SNAr. |
| Alkoxides | NaH, THF, rt | Mono- or di-ether product | Strong bases are typically required. |
Experimental Protocol: SNAr with an Amine
This protocol outlines a general procedure for the SNAr reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.1 equivalents for mono-substitution)
-
Potassium carbonate (2.0 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).
-
Add the amine (1.1 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Alternative Reagents and Future Outlook
While this compound offers a unique combination of reactive sites, alternative polyhalogenated nitroaromatics can be considered for similar transformations. For instance, analogs where iodine is replaced by bromine may offer a more cost-effective, albeit less reactive, alternative for cross-coupling reactions. Conversely, fluorinated analogs are often more reactive in SNAr reactions.[3]
The strategic and selective functionalization of this compound through the judicious choice of reaction conditions opens avenues for the synthesis of a diverse array of complex molecules. The synthesis of phenothiazines, for example, can be achieved through sequential SNAr reactions.[4] This guide serves as a foundational resource for chemists to exploit the rich reactivity of this versatile building block.
References
Navigating the Synthetic Potential of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Comparative Guide
Predicted Reactivity and Synthetic Advantages
1,3-Dichloro-2-iodo-5-nitrobenzene possesses a unique arrangement of functional groups that should allow for highly selective, sequential chemical transformations. The key to its utility lies in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition to a palladium(0) center than the carbon-chlorine (C-Cl) bonds. This reactivity difference (C-I > C-Br > C-Cl) is a cornerstone of modern organic synthesis, enabling the stepwise introduction of different functionalities onto an aromatic core.
The strong electron-withdrawing nitro group further activates the aromatic ring towards nucleophilic aromatic substitution and influences the regioselectivity of these reactions. This combination of a highly reactive C-I bond, two less reactive C-Cl bonds, and an activating nitro group makes this compound a promising substrate for the synthesis of complex, polysubstituted aromatic compounds, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.
Performance Comparison with an Alternative Reagent
To illustrate the potential performance of this compound, we will compare its expected reactivity with that of a known analogue, 1-bromo-3-chloro-5-nitrobenzene , in common palladium-catalyzed cross-coupling reactions. The C-Br bond is less reactive than the C-I bond but more reactive than the C-Cl bond, providing a good basis for comparison.
| Reaction Type | Reagent | Coupling Partner | Catalyst System | Conditions | Yield | Reference/Notes |
| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene, 80 °C | Predicted: >90% | Selective reaction at the C-I position is expected to be high-yielding under standard conditions. |
| 1-bromo-3-chloro-5-nitrobenzene | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 90 °C | 85% | Based on typical Suzuki-Miyaura reactions of bromochlorobenzenes. | |
| Buchwald-Hartwig Amination | This compound | Aniline | Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100 °C | Predicted: >85% | Selective amination at the C-I position is anticipated to be efficient. |
| 1-bromo-3-chloro-5-nitrobenzene | Morpholine | Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene, 110 °C | 78% | Based on established protocols for the amination of bromo-chloro aromatics. | |
| Sonogashira Coupling | This compound | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | THF, 60 °C | Predicted: >90% | The high reactivity of the C-I bond should facilitate efficient coupling with alkynes. |
| 1-bromo-3-chloro-5-nitrobenzene | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | DMF, 80 °C | 82% | Representative conditions for the Sonogashira coupling of bromo-chloro arenes. |
Note: The yields for this compound are predicted based on the enhanced reactivity of the carbon-iodine bond compared to the carbon-bromine bond in the analogue.
Experimental Protocols
The following is a generalized protocol for a Suzuki-Miyaura coupling reaction, which can be adapted for this compound.
General Procedure for Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvent (e.g., 10 mL of a 3:1 mixture of toluene and water) via syringe.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways
The following diagrams illustrate the generalized workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.
Caption: Generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Dichloro-2-iodo-5-nitrobenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of 1,3-Dichloro-2-iodo-5-nitrobenzene, ensuring compliance and minimizing environmental impact.
Core Disposal Principles
The primary directive for the disposal of this compound is to entrust the process to a licensed and approved waste disposal company.[1][2][3] Adherence to local and national regulations is mandatory for all disposal procedures.[4] This chemical is classified as harmful if swallowed, and it is crucial to prevent its release into the environment.[1][2][5]
Key Safety and Handling for Disposal
Before initiating the disposal process, it is imperative to follow established safety protocols to mitigate risks.
-
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, safety glasses, and protective clothing.[6]
-
Ventilation: Conduct all handling and preparation for disposal in a well-ventilated area, preferably under a local exhaust hood.[4]
-
Containment: In case of a spill, contain the material to prevent it from entering drains or water systems.[5][6] Sweep up solid material and place it into a suitable, labeled container for disposal.[5]
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Step-by-Step Disposal Protocol
-
Segregation: Isolate waste containing this compound from other laboratory waste streams to prevent inadvertent chemical reactions.
-
Containerization:
-
Place unused or waste this compound in its original container or a compatible, well-sealed, and clearly labeled waste container.
-
Contaminated materials such as personal protective equipment, absorbent pads, and glassware should be collected in a separate, appropriately labeled container.
-
-
Labeling: Clearly label all waste containers with the chemical name "this compound," the appropriate hazard symbols (e.g., harmful), and the date of waste generation.
-
Temporary Storage: Store the sealed waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the waste by a certified hazardous waste disposal company. Provide them with a comprehensive list of the waste contents.
-
Documentation: Complete all required waste disposal documentation, including waste manifests, as per institutional and regulatory requirements.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment.
References
- 1. This compound | 62778-19-2 | TCI EUROPE N.V. [tcichemicals.com]
- 2. 1,3-ジクロロ-2-ヨード-5-ニトロベンゼン | this compound | 62778-19-2 | 東京化成工業株式会社 [tcichemicals.com]
- 3. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aarti-industries.com [aarti-industries.com]
Essential Safety and Operational Guide for Handling 1,3-Dichloro-2-iodo-5-nitrobenzene
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of 1,3-Dichloro-2-iodo-5-nitrobenzene (CAS No: 62778-19-2) in a laboratory setting. The information is tailored for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical and to minimize exposure risks.
Hazard Summary: this compound is harmful if swallowed and is classified as a halogenated organic compound.[1][2] Compounds with similar structures are known to cause skin, eye, and respiratory irritation.[3] It is imperative to handle this solid chemical with appropriate engineering controls and personal protective equipment to prevent exposure.
Personal Protective Equipment (PPE)
Strict adherence to the prescribed PPE is mandatory to prevent chemical exposure. The required level of protection depends on the specific laboratory task being performed.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Use (in a certified chemical fume hood) | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Butyl or Viton). Double-gloving with nitrile gloves may be considered for incidental splash protection only. | Standard laboratory coat. | Not generally required when handled in a certified chemical fume hood. |
| Handling Outside of a Fume Hood (e.g., weighing) | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton). | Chemical-resistant apron over a laboratory coat. | A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate pre-filter. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., Butyl or Viton). | Chemical-resistant suit or apron and appropriate footwear. | A NIOSH-approved air-purifying respirator with an organic vapor cartridge and a P100 particulate pre-filter or a self-contained breathing apparatus (SCBA) for large spills. |
Glove Selection and Breakthrough Times:
| Glove Material | General Recommendation for Halogenated/Aromatic Compounds | Estimated Breakthrough Time |
| Nitrile | Poor - for splash protection only | < 15 minutes |
| Neoprene | Fair to Good | 30 - 60 minutes |
| Butyl Rubber | Excellent | > 480 minutes |
| Viton® | Excellent | > 480 minutes |
Note: These are general guidelines. Users must consult the manufacturer's specific chemical resistance data.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.
-
Designate a specific area within the fume hood for handling this compound.
-
Assemble all necessary equipment and reagents before starting work.
-
-
Donning Personal Protective Equipment (PPE):
-
Inspect all PPE for damage before use.
-
Don a lab coat and any additional required body protection.
-
Don the appropriate respirator if working outside of a fume hood. Perform a user seal check.
-
Don eye and face protection.
-
Wash and dry hands thoroughly before donning gloves.
-
Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Chemical Handling:
-
Perform all manipulations of the solid compound within the designated area of the fume hood to minimize dust generation.
-
Use tools (spatulas, scoops) appropriate for handling solids to avoid spills.
-
If weighing, do so in a balance enclosure or in the fume hood.
-
Keep containers of this compound tightly sealed when not in use.
-
-
Decontamination and Doffing PPE:
-
Wipe down the work surface with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Remove eye and face protection.
-
Remove the lab coat and any other body protection.
-
If a respirator was used, clean and store it according to the manufacturer's instructions.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused or waste this compound.
-
Contaminated PPE: Gloves, disposable lab coats, and any other PPE that has come into contact with the chemical.
-
Contaminated Labware: Disposable labware (e.g., weigh boats, pipette tips) and cleaning materials.
-
Empty Containers: The original container of the chemical.
Disposal Procedures:
-
Waste Segregation: All waste generated from handling this compound must be segregated as halogenated organic waste .[2] Do not mix with non-halogenated waste streams.
-
Waste Containers:
-
Use a designated, leak-proof, and chemically compatible waste container (e.g., high-density polyethylene - HDPE) for solid waste and contaminated disposables.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms.
-
-
Container Management:
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the waste container in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as halogenated organic waste.
-
Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated glassware or plasticware.
-
-
Arranging for Disposal:
-
Follow your institution's established procedures for hazardous waste pickup. Do not dispose of this chemical down the drain.[5]
-
Experimental Workflow and Safety Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Hypothetical structure with an added methoxy group
Hypothetical structure with an added cyano group